4-Chloro-3-methylisoxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methyl-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-2-3(5)4(6)8-7-2/h6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZMMMMDQVQCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441962 | |
| Record name | 4-Chloro-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-09-6 | |
| Record name | 5-Amino-4-chloro-3-methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166964-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine (CAS: 166964-09-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 4-Chloro-3-methylisoxazol-5-amine, a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical properties, outlines a putative synthetic pathway, and explores its current and potential applications in medicinal chemistry and crop science. Particular attention is given to its role as a versatile intermediate for compounds targeting neurological disorders and for the creation of next-generation herbicides and fungicides.
Chemical and Physical Properties
This compound is a stable, off-white solid at room temperature. Its chlorinated isoxazole ring structure imparts enhanced reactivity, making it a valuable synthon for further chemical modifications. The presence of a primary amine group allows for a wide range of functionalization, crucial for the synthesis of diverse and complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 166964-09-6 |
| Molecular Formula | C₄H₅ClN₂O |
| Molecular Weight | 132.55 g/mol |
| Appearance | Off-white solid |
| Boiling Point | 245.1 °C at 760 mmHg |
| Flash Point | 102.0 °C |
| Density | 1.381 g/cm³ |
| Storage Conditions | 2-8°C, sealed in a dry, dark place |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 5-Amino-3-methylisoxazole
A common method for the synthesis of 5-amino-3-methylisoxazole involves the cyclization of a suitable precursor. One documented approach involves the reaction of ethyl acetoacetate and hydroxylamine, followed by further transformations.
Experimental Protocol for a Related Precursor Synthesis (Illustrative): A detailed, multi-step synthesis for a related compound, 3-amino-5-methyl isoxazole, has been described in the patent literature (CN107721941B). This process involves:
-
Formation of acetyl acetonitrile from ethyl acetate and acetonitrile.
-
Reaction with p-toluenesulfonyl hydrazide to form a hydrazone.
-
Ring closure with hydroxylamine under alkaline conditions to yield the amino-isoxazole product.
Proposed Chlorination of 5-Amino-3-methylisoxazole
The introduction of a chlorine atom at the 4-position of the isoxazole ring can be achieved through electrophilic chlorination. A general method for the deaminative chlorination of aminoheterocycles could be adapted for this purpose.
Proposed Experimental Protocol (General Method Adaptation):
-
Starting Material: 5-Amino-3-methylisoxazole
-
Chlorinating Agent: A suitable chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent (e.g., acetonitrile or a chlorinated solvent).
-
Reaction Conditions: The reaction would likely be carried out at a controlled temperature, with monitoring by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the reaction's completion.
-
Work-up and Purification: Upon completion, the reaction mixture would be subjected to a standard aqueous work-up to remove any unreacted reagents and by-products. The crude product would then be purified using techniques like column chromatography or recrystallization to yield pure this compound.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of this compound.
Spectroscopic Data
Although specific spectra for this compound are not publicly available, typical spectroscopic data for related isoxazole derivatives can provide an indication of the expected signals. Researchers requiring definitive characterization should obtain analytical data from commercial suppliers or perform their own analyses.
Table 2: Expected Spectroscopic Data Ranges
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons and the amine protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and isoxazole ring substituents. |
| ¹³C NMR | Resonances for the methyl carbon, the quaternary carbons of the isoxazole ring, and the carbon bearing the chlorine atom. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (132.55 g/mol ) and characteristic fragmentation patterns of the isoxazole ring. The isotopic pattern of chlorine would also be observable. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching of the isoxazole ring, and C-Cl stretching. |
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1]
Pharmaceutical Development
The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this compound are of particular interest in the development of therapeutics for neurological disorders .
Potential Signaling Pathway Involvement: While direct evidence for the target of this compound is limited, related isoxazole-containing compounds have been investigated as antagonists for the metabotropic glutamate receptor 1 (mGluR1) . mGluR1 is implicated in neuronal excitability and synaptic plasticity, and its modulation is a promising strategy for the treatment of conditions such as neuropathic pain and anxiety.
Diagram 2: Role in a Potential Drug Discovery Workflow
Caption: A generalized workflow for developing mGluR1 antagonists.
Agrochemical Sector
In the field of crop protection, isoxazole derivatives have demonstrated efficacy as both herbicides and fungicides .
Mechanism of Action in Herbicides: A key target for some isoxazole-based herbicides is the enzyme protoporphyrinogen IX oxidase (PPO) . Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Diagram 3: Herbicide Mode of Action
Caption: Inhibition of the PPO enzyme by isoxazole-based herbicides.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable chemical intermediate with significant potential in both pharmaceutical and agrochemical research and development. Its unique structural features provide a foundation for the synthesis of a wide array of functional molecules. Further research into its applications, particularly in the development of targeted therapies for neurological diseases and novel crop protection agents, is warranted. The availability of detailed synthetic protocols and comprehensive spectroscopic data in the public domain would undoubtedly accelerate its use in these critical areas of scientific innovation.
References
An In-depth Technical Guide to 5-Amino-4-chloro-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-4-chloro-3-methylisoxazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its unique structural features, including a reactive chlorinated isoxazole ring and a functional amino group, make it a valuable intermediate in the fields of medicinal chemistry and agrochemical development.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 5-Amino-4-chloro-3-methylisoxazole, tailored for professionals in research and drug development. The compound is noted for its application as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of herbicides and pesticides.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of 5-Amino-4-chloro-3-methylisoxazole is fundamental for its application in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂O | [1] |
| Molecular Weight | 132.55 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| CAS Number | 166964-09-6 | [1] |
| Predicted pKa | -2.44 ± 0.50 | [2] |
| Storage Conditions | 0-8°C, protect from light | [1][2] |
Experimental Protocols
Synthesis of Isoxazole Derivatives (General Workflow)
While a specific, detailed protocol for the synthesis of 5-Amino-4-chloro-3-methylisoxazole is not publicly available, a general multi-component reaction (MCR) approach is commonly employed for the synthesis of similar 5-aminoisoxazole derivatives. This workflow provides a conceptual basis for its synthesis.
Caption: General workflow for the synthesis of 5-aminoisoxazole derivatives.
Detailed Methodologies for Synthesis of Related Compounds:
A representative procedure for a one-pot multicomponent synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives involves dissolving malononitrile, a substituted aromatic aldehyde, and hydroxylamine hydrochloride in isopropyl alcohol.[3] A Lewis acid catalyst, such as ceric ammonium nitrate, is gradually added, and the reaction mixture is refluxed for several hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC).[3] Upon completion, the reaction is quenched with cold water, neutralized with a sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate.[3] The final product is then isolated and purified, for example, by vacuum distillation.[3]
Analytical Methods
The characterization and purity assessment of 5-Amino-4-chloro-3-methylisoxazole and related compounds typically involve a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC, with reports indicating ≥ 99% purity for commercially available 5-Amino-4-chloro-3-methylisoxazole.[1] For related isoxazole derivatives, LC-MS analysis is a common method for characterization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For related aminoisoxazoles, spectra are typically recorded in deuterated solvents like DMSO-d₆.[5]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For related isoxazole derivatives, techniques like APCI (Atmospheric Pressure Chemical Ionization) are employed.[5]
Caption: Standard analytical workflow for the characterization of synthesized isoxazoles.
Biological Activity and Applications
5-Amino-4-chloro-3-methylisoxazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility in biochemical research is primarily in the study of enzyme inhibition and receptor binding, which are fundamental processes in drug discovery.[1]
While specific signaling pathways involving 5-Amino-4-chloro-3-methylisoxazole are not detailed in the available literature, its role as a synthetic intermediate suggests that the final products derived from it are designed to interact with specific biological targets. The general logical relationship for its application in drug discovery is outlined below.
Caption: Logical flow of using 5-Amino-4-chloro-3-methylisoxazole in drug discovery.
Conclusion
5-Amino-4-chloro-3-methylisoxazole is a compound of significant interest to the pharmaceutical and agrochemical industries due to its versatile chemical nature. While a substantial amount of information regarding its basic properties and applications as a synthetic intermediate is available, there is a notable gap in the public domain concerning detailed experimental data on its physicochemical properties and specific biological mechanisms of action. This guide consolidates the currently available technical information and highlights areas where further research is needed to fully exploit the potential of this valuable molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-AMINO-4-CHLORO-3-METHYLISOXAZOLE manufacturers and suppliers in india [chemicalbook.com]
- 3. ajrcps.com [ajrcps.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
An In-depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and significance of 4-Chloro-3-methylisoxazol-5-amine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.
Molecular Structure and Chemical Properties
This compound is a heterocyclic compound featuring a chlorinated isoxazole ring. This structure imparts unique reactivity, making it a valuable building block in organic synthesis.[1] The presence of both an amino group and a chloro substituent allows for diverse functionalization, enabling its incorporation into a wide array of more complex molecules.[1]
Below is a diagram of the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical and Identification Data
A summary of the key quantitative and identifying information for this compound is presented in the table below. While melting point, boiling point, and solubility data are not consistently reported in publicly available literature, the compound is generally described as an off-white solid.[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₅ClN₂O | [2][3] |
| Molecular Weight | 132.55 g/mol | [2][3] |
| CAS Number | 166964-09-6 | [2] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 99% (HPLC) available commercially | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis and Reactivity
Detailed, publicly accessible experimental protocols for the synthesis of this compound are scarce. However, the synthesis of related aminoisoxazoles often involves the cyclization of precursors containing the requisite carbon and nitrogen framework, followed by chlorination or amination steps. The reactivity of this compound is centered around the amino group, which can be acylated, alkylated, or used in the formation of various heterocyclic systems. The chloro substituent can also participate in nucleophilic substitution reactions under specific conditions.
The general synthetic workflow for related isoxazole derivatives can be conceptualized as follows:
Caption: A generalized workflow for the synthesis of substituted isoxazoles.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][4] Its applications are primarily in the following sectors:
-
Pharmaceutical Development: This compound is a key building block for the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1]
-
Agrochemicals: It is utilized in the development of new herbicides and pesticides.[1] The isoxazole ring is a common motif in many agrochemicals due to its favorable metabolic stability and biological activity.
Safety and Handling
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique molecular structure allows for a wide range of chemical modifications, making it an important tool for medicinal and synthetic chemists. While detailed experimental data and protocols are not widely published, the available information highlights its importance as a foundational element for the synthesis of more complex, biologically active compounds. Further research into its synthesis and reactivity is likely to uncover new applications for this important molecule.
References
Spectroscopic and Spectrometric Profiling of 4-Chloro-3-methylisoxazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylisoxazol-5-amine is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique arrangement of nitrogen and oxygen atoms in the isoxazole ring, combined with various substituents, imparts a diverse range of biological activities to these molecules. As a chemical intermediate, this compound serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] A thorough understanding of its structural and electronic properties, as determined by spectroscopic and spectrometric techniques, is paramount for its effective utilization in research and development.
This technical guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific molecule, this guide presents a combination of data from commercially available sources and predictive analysis based on structurally related compounds. Detailed experimental protocols for acquiring such data are also provided.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₅ClN₂O |
| Molecular Weight | 132.55 g/mol |
| CAS Number | 166964-09-6 |
| Appearance | Off-white solid |
(Data sourced from commercial suppliers)[1]
Spectroscopic and Spectrometric Data
The following tables summarize the expected and observed spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 10 - 15 | -CH₃ |
| ~ 100 - 110 | C4-Cl |
| ~ 150 - 160 | C3-CH₃ |
| ~ 160 - 170 | C5-NH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amine) |
| 3000 - 2850 | Medium | C-H stretch (methyl) |
| 1650 - 1600 | Strong | C=N stretch (isoxazole ring) |
| 1580 - 1500 | Medium | N-H bend (amine) |
| 1450 - 1350 | Medium | C-H bend (methyl) |
| 1300 - 1200 | Medium | C-O stretch (isoxazole ring) |
| 800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 132/134 | High | [M]⁺, [M+2]⁺ (isotopic pattern for Cl) |
| 117/119 | Medium | [M-CH₃]⁺ |
| 99 | Medium | [M-Cl]⁺ |
| 71 | Medium | [M-Cl-CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and often provides information about the molecular ion.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions and their relative abundance.
Logical Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
The spectral and spectrometric data, even when predicted based on analogous structures, provide a foundational understanding of the chemical properties of this compound. This information is critical for its application in the synthesis of novel compounds with potential biological activity. The provided experimental protocols offer a standardized approach for researchers to obtain empirical data for this and other similar molecules. A systematic workflow, from synthesis to characterization, ensures the reliable identification and purity assessment of such chemical entities, which is a cornerstone of modern drug discovery and development.
References
Navigating the Physicochemical Landscape of 4-Chloro-3-methylisoxazol-5-amine: A Technical Guide to Solubility and Stability
For Immediate Release
Introduction
4-Chloro-3-methylisoxazol-5-amine is a versatile heterocyclic amine whose utility in synthesis is noted by its suppliers.[1][2][3][4][5][6][7] The stability and solubility of such intermediates are paramount for consistent reaction outcomes, formulation development, and toxicological assessment. Understanding these properties is a critical step in the early stages of drug discovery and development. This guide details the standardized experimental procedures to thoroughly characterize the solubility and stability profile of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂O | [1][2][4] |
| Molecular Weight | 132.55 g/mol | [1][2][4] |
| Appearance | Off-white solid | [1] |
| Storage Conditions | 0-8°C | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. A comprehensive solubility profile in various solvents is essential.
Qualitative Solubility
A preliminary assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents of differing polarities.
Quantitative Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following table outlines the data that should be collected.
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |
| Phosphate Buffer (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |
| 0.1 M HCl | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |
| 0.1 M NaOH | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask & HPLC |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound.
Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Vials with screw caps
-
Shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in the desired units (e.g., g/L, mol/L).
Stability Profile
Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are performed to understand the compound's intrinsic stability.[8][9][10][11]
Table 3: Stability of this compound under Forced Degradation
| Stress Condition | Parameters | % Degradation | Major Degradation Products |
| Hydrolytic | 0.1 M HCl, 60°C, 24h | Data to be determined | To be identified |
| pH 7.4 Buffer, 60°C, 24h | Data to be determined | To be identified | |
| 0.1 M NaOH, 60°C, 24h | Data to be determined | To be identified | |
| Oxidative | 3% H₂O₂, RT, 24h | Data to be determined | To be identified |
| Thermal | 80°C, 48h (Solid State) | Data to be determined | To be identified |
| Photolytic | ICH Q1B exposure | Data to be determined | To be identified |
Experimental Protocols for Stability Assessment
The following workflows outline the general procedures for conducting forced degradation studies.
Workflow for Forced Degradation Studies
Caption: General Workflow for Forced Degradation Studies.
4.1.1. Hydrolytic Stability
-
Prepare solutions of the compound in 0.1 M HCl, purified water, and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation.
4.1.2. Oxidative Stability
-
Dissolve the compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction over time by taking samples at various intervals.
-
Analyze the samples by HPLC.
4.1.3. Thermal Stability
-
For solid-state stability, place the compound in a controlled temperature oven (e.g., 80°C).
-
For solution-state stability, prepare a solution of the compound in a suitable solvent and incubate at an elevated temperature.
-
Analyze samples at different time points.
4.1.4. Photostability
-
Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep control samples protected from light.
-
Analyze the exposed and control samples by HPLC.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The isoxazole ring is known to be susceptible to thermal and hydrolytic cleavage.[12][13][14][15][16] The aromatic amine functionality is prone to oxidation and photodegradation.[17][18][19][20]
Proposed Degradation Pathways for this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro-5-methyl-isoxazol-3-ylamine | 5819-39-6 | FAA81939 [biosynth.com]
- 3. 166964-09-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:166964-09-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [wap.guidechem.com]
- 7. International Laboratory USA [intlab.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. biomedres.us [biomedres.us]
- 11. rjptonline.org [rjptonline.org]
- 12. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dl.edi-info.ir [dl.edi-info.ir]
- 18. researchgate.net [researchgate.net]
- 19. Photodegradation of aromatic amines by Ag-Tio2 photocatalyst [ris.ui.ac.ir]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-methylisoxazol-5-amine (CAS No. 166964-09-6), a key heterocyclic building block in the fields of pharmaceutical and agrochemical research. This document details the compound's physicochemical properties, commercial availability, and safety information. Furthermore, it presents a representative synthetic protocol and illustrates its general application in the drug discovery workflow. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to utilize this versatile chemical intermediate.
Chemical and Physical Properties
This compound is a substituted isoxazole characterized by the presence of chloro, methyl, and amine functional groups. These features make it a valuable scaffold for the synthesis of more complex molecules.[1][2] A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 166964-09-6 | [3][4][5] |
| Molecular Formula | C₄H₅ClN₂O | [3] |
| Molecular Weight | 132.55 g/mol | [3] |
| Appearance | White to off-white or yellow solid | [3][6] |
| Purity | ≥98.0% | [3] |
| Boiling Point | 245.1°C at 760 mmHg | [3] |
| Flash Point | 102°C | [3] |
| Density | 1.381 g/cm³ | [3] |
Commercial Suppliers
This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥98%. A non-exhaustive list of suppliers is provided in Table 2.
Table 2: Commercial Suppliers of this compound
| Supplier | Website |
| BLD Pharm | --INVALID-LINK-- |
| Chem-Impex International | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
| Sunway Pharm Ltd | --INVALID-LINK-- |
| Guidechem | --INVALID-LINK-- |
| Finetech Industry Limited | --INVALID-LINK-- |
Safety Information
Appropriate safety precautions should be taken when handling this compound. The compound is typically supplied with a Safety Data Sheet (SDS) which should be consulted before use. General safety information is summarized in Table 3.
Table 3: GHS Hazard Information for this compound
| Hazard | Description |
| Pictogram | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its isoxazole core is a structural motif found in numerous biologically active compounds.[7][8] The presence of an amino group allows for a variety of chemical transformations, making it a valuable building block for creating libraries of compounds for screening and lead optimization in drug discovery.[1][7]
Experimental Protocols
Representative Synthesis of this compound
Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate
-
To a cooled solution of ethyl cyanoacetate and a suitable acetylating agent in an appropriate solvent, slowly add a non-nucleophilic base such as sodium hydride or lithium diisopropylamide (LDA) under an inert atmosphere.
-
Maintain the reaction at a low temperature (e.g., -78 °C to 0 °C) and stir for several hours.
-
Upon completion, quench the reaction with a dilute acid and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by distillation or chromatography to yield ethyl 2-cyano-3-oxobutanoate.
Step 2: Synthesis of 5-Amino-3-methylisoxazole-4-carboxylate
-
Dissolve the ethyl 2-cyano-3-oxobutanoate from Step 1 in a suitable alcohol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium ethoxide) to the solution.
-
Stir the mixture at room temperature for 24 hours to facilitate the cyclization reaction.
-
Remove the solvent under reduced pressure, and wash the resulting precipitate with water and dry to obtain ethyl 5-amino-3-methylisoxazole-4-carboxylate.[8]
Step 3: Hydrolysis of the Ester
-
Suspend the ethyl 5-amino-3-methylisoxazole-4-carboxylate in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry the precipitate to yield 5-amino-3-methylisoxazole-4-carboxylic acid.
Step 4: Chlorination
-
To a solution of 5-amino-3-methylisoxazole-4-carboxylic acid in a suitable solvent, add a chlorinating agent (e.g., N-chlorosuccinimide).
-
Heat the reaction mixture and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, remove the solvent, and purify the crude product by chromatography to yield this compound.
Visualizations
General Synthetic Pathway
The following diagram illustrates a plausible synthetic route to this compound, based on common isoxazole synthesis strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. IITU | Virtual tour generated by Panotour [iitu.edu.kz]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. 166964-09-6|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:166964-09-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. Page loading... [guidechem.com]
- 7. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 10. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]
An In-depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylisoxazol-5-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive amino group and a chlorinated isoxazole ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the synonyms, chemical properties, and, where available, synthetic methodologies and biological applications related to this compound and its derivatives.
Chemical Identity and Synonyms
A clear identification of a chemical compound is fundamental for research and development. This compound is known by several alternative names in scientific literature and commercial catalogs.
| Primary Name | This compound |
| Synonyms | 5-Amino-4-chloro-3-methylisoxazole[1][2], 4-Chloro-3-methyl-5-isoxazolamine, 5-Isoxazolamine, 4-chloro-3-methyl-, 4-chloro-3-methyl-1,2-oxazol-5-amine[3], this compound, 4-CHLORO-3-METHYL-5-ISOXAZOLAMINE, 5-AMino-4-Chloro-3-Mythylisoxazole, 4-Chloro-3-Methyl-isoxazol-5-ylaMine |
| CAS Number | 166964-09-6 |
| Molecular Formula | C₄H₅ClN₂O |
| Molecular Weight | 132.55 g/mol |
Synthetic Approaches to Isoxazole Derivatives
A general workflow for the synthesis of substituted isoxazoles is depicted below. This diagram illustrates a conceptual pathway and does not represent a specific validated protocol for this compound.
Caption: A generalized workflow for the synthesis of substituted isoxazol-5-amines.
Applications in Drug Discovery and Agrochemicals
This compound is a key intermediate in the synthesis of various active compounds, with applications in both pharmaceutical and agrochemical research.[1][4]
Pharmaceutical Applications
Derivatives of this compound are explored for their potential as therapeutic agents. The isoxazole scaffold is a known pharmacophore present in numerous approved drugs. Research has indicated that compounds derived from this compound may be investigated for their roles as kinase inhibitors . Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The development of novel kinase inhibitors is a significant area of drug discovery.
The logical progression from this intermediate to a potential kinase inhibitor would involve its reaction with a suitable electrophile, such as a sulfonyl chloride or an activated carboxylic acid, to introduce functionalities that can interact with the kinase active site.
Caption: A conceptual workflow for developing kinase inhibitors from this compound.
Agrochemical Applications
In the field of agrochemicals, this intermediate is utilized in the synthesis of sulfonylurea herbicides .[1] Sulfonylureas are a class of herbicides known for their high efficacy at low application rates. The synthesis of such herbicides would likely involve the reaction of this compound with a sulfonyl isocyanate.
Experimental Protocols and Data
Detailed, publicly available experimental protocols for the synthesis and biological evaluation of derivatives of this compound are scarce. The following represents a generalized procedure for the synthesis of isoxazole derivatives, which may serve as a starting point for developing a specific protocol for the target molecule.
General Procedure for the Synthesis of Substituted Isoxazole Derivatives:
-
Step 1: Condensation. A mixture of a β-dicarbonyl compound (e.g., ethyl acetoacetate) and hydroxylamine hydrochloride is reacted in a suitable solvent, often in the presence of a base, to form the isoxazole ring.
-
Step 2: Halogenation. The resulting isoxazole derivative is then subjected to chlorination using a standard chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride).
-
Step 3: Amination. The chloro-substituted isoxazole is then reacted with an amino source to introduce the amino group at the 5-position.
Note: These are generalized steps and the specific reagents, reaction conditions (temperature, time, solvent), and purification methods would need to be optimized for the synthesis of this compound.
Quantitative Data
At present, there is a lack of publicly available, specific quantitative data (e.g., IC50 values, enzyme inhibition constants, herbicidal activity data) directly associated with derivatives of this compound. Researchers working with this intermediate would need to perform their own biological assays to determine the potency and efficacy of their synthesized compounds.
Conclusion
This compound is a chemical intermediate with significant potential in the development of new drugs and agrochemicals. While detailed experimental protocols and quantitative biological data for its direct derivatives are not widely published, the existing literature on isoxazole synthesis and its applications provides a strong foundation for further research. The versatility of its structure ensures that it will continue to be a valuable tool for medicinal and agricultural chemists. Further exploration into specific synthetic routes and the biological activities of its derivatives is warranted to fully unlock its potential.
References
An In-Depth Technical Guide to 4-Chloro-3-methylisoxazol-5-amine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-methylisoxazol-5-amine (CAS No. 166964-09-6), a key heterocyclic intermediate in contemporary pharmaceutical synthesis. While a detailed historical record of its initial discovery is not publicly documented, its significance is intrinsically linked to the development of modern therapeutics, most notably the endothelin receptor antagonist, Sitaxentan. This document explores the historical context of the isoxazole scaffold, compiles available physicochemical data, outlines putative synthetic pathways based on established isoxazole chemistry, and details its pivotal role in drug development. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[1] Its journey began in the late 19th and early 20th centuries with the pioneering work of German chemist Ludwig Claisen, who first synthesized the parent isoxazole in 1903. This foundational work paved the way for the exploration of isoxazole derivatives as pharmacophores.
The therapeutic potential of isoxazoles was realized with the advent of sulfa drugs. The incorporation of the isoxazole ring into sulfonamide antibiotics, such as sulfisoxazole, demonstrated its value as a bioisostere capable of modulating a compound's physicochemical properties and biological activity. Today, the isoxazole moiety is present in a wide array of approved drugs, highlighting its versatility and importance in modern drug discovery.[1]
Physicochemical Properties of this compound
This compound is a stable, off-white solid at room temperature. Its structure, featuring a chlorinated and methylated isoxazole ring with an amine functional group, makes it a versatile building block for further chemical modifications.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 166964-09-6 | [2] |
| Molecular Formula | C₄H₅ClN₂O | [2] |
| Molecular Weight | 132.55 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Boiling Point | 245.1°C at 760 mmHg | [2] |
| Density | 1.381 g/cm³ | [2] |
| Flash Point | 102°C | [2] |
| Storage Conditions | 0-8°C | [1] |
Synthesis of this compound: Experimental Protocols
While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in the literature, its structure suggests a synthesis route based on well-established isoxazole chemistry. The following represents a putative, generalized protocol based on the synthesis of analogous 5-aminoisoxazole derivatives.
General Synthetic Approach
The synthesis of substituted 5-aminoisoxazoles often involves a multi-step process starting from simple precursors. A common strategy involves the construction of the isoxazole ring followed by functional group manipulations.
Detailed Postulated Experimental Protocol
Step 1: Synthesis of 3-methylisoxazol-5-amine
A common precursor for substituted aminoisoxazoles is 3-amino-5-methylisoxazole. A preparation method involves the reaction of acetylacetonitrile with hydroxylamine under basic conditions.
-
Reaction: Acetylacetonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate).
-
Solvent: Typically an alcohol, such as methanol or ethanol.
-
Temperature: The reaction is often heated to reflux.
-
Workup: After cooling, the pH is adjusted to precipitate the product, which is then filtered, washed, and dried.
Step 2: Chlorination of the Isoxazole Ring
The introduction of a chlorine atom at the 4-position of the isoxazole ring can be achieved through electrophilic chlorination.
-
Reagent: A chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or chloroform is suitable.
-
Conditions: The reaction is typically run at or below room temperature.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 3: Functional Group Interconversion (if necessary)
Depending on the specific intermediates formed, further steps to ensure the correct amine and methyl group positioning might be required.
Role in Drug Discovery and Development: The Synthesis of Sitaxentan
The primary documented application of this compound is as a crucial intermediate in the synthesis of Sitaxentan, a selective endothelin-A receptor antagonist formerly used for the treatment of pulmonary arterial hypertension.
Background: Endothelin Receptor Antagonists
Endothelins are potent vasoconstrictor peptides discovered in the late 1980s.[3][4][5][6][7] Their discovery spurred the development of endothelin receptor antagonists (ERAs) as therapeutic agents for cardiovascular diseases. Sitaxentan emerged from this research as a highly selective antagonist for the endothelin-A (ETA) receptor.
The Final Condensation Step in Sitaxentan Synthesis
The synthesis of Sitaxentan involves the condensation of this compound with a substituted thiophene sulfonyl chloride intermediate. This reaction forms the critical sulfonamide linkage of the final drug molecule.
-
Reactants: this compound and 2-[2-(6-methyl-2H-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonyl chloride.
-
Base: A non-nucleophilic base such as pyridine or sodium hydride is used to facilitate the reaction.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or pyridine are typically employed.
-
Catalyst: In some cases, a catalyst like 4-dimethylaminopyridine (DMAP) may be used to accelerate the reaction.
This pivotal role as a late-stage intermediate underscores the industrial importance of this compound and the need for its efficient and high-purity synthesis.
Conclusion
This compound represents a specialized yet significant molecule in the landscape of pharmaceutical chemistry. While its own discovery and history are not extensively detailed, its identity is firmly established as a key building block in the synthesis of the endothelin receptor antagonist, Sitaxentan. The chemistry of its isoxazole core is rooted in over a century of research, demonstrating the enduring legacy of this heterocyclic scaffold. For drug development professionals, this compound serves as a case study in the importance of heterocyclic intermediates in the construction of complex, biologically active molecules. Future research may focus on leveraging this versatile intermediate for the development of new chemical entities targeting a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Historical review: Endothelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Reactivity of the Amino Group on 4-Chloro-3-methylisoxazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-methylisoxazol-5-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The reactivity of its 5-amino group is pivotal for its application as a scaffold in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of the potential reactivity of this amino group, covering its nucleophilicity, and its behavior in key chemical transformations including acylation, alkylation, and diazotization. While specific quantitative data for the title compound is scarce in publicly available literature, this guide draws upon data from closely related analogs and established principles of heterocyclic chemistry to provide a comprehensive overview for researchers.
Introduction
The isoxazole ring is a prominent feature in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and its metabolic stability. The presence of an amino group on the isoxazole core, as in this compound, offers a convenient handle for molecular elaboration and the introduction of diverse pharmacophoric elements. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Understanding the reactivity of the 5-amino group is crucial for designing efficient synthetic routes and novel molecular entities.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 166964-09-6 | [3] |
| Molecular Formula | C₄H₅ClN₂O | [3] |
| Molecular Weight | 132.55 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | [2] |
| Solubility | Soluble in most organic solvents. | General knowledge |
Reactivity of the 5-Amino Group
The reactivity of the amino group at the 5-position of the isoxazole ring is influenced by the electronic nature of the heterocyclic core and the substituents present. The isoxazole ring is generally considered to be electron-withdrawing, which can modulate the nucleophilicity of the exocyclic amino group.
Nucleophilicity and Basicity (pKa)
The lone pair of electrons on the nitrogen atom of the amino group is available for reaction with electrophiles. However, the electron-withdrawing nature of the isoxazole ring, and the adjacent nitrogen atom within the ring, can decrease the electron density on the exocyclic amino group, thereby reducing its basicity and nucleophilicity compared to aniline.
This reduced basicity implies that reactions requiring strong nucleophilicity of the amino group may necessitate the use of a base to deprotonate the amine or more reactive electrophiles.
Acylation Reactions
The amino group of this compound is expected to readily undergo acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. These reactions are fundamental in drug development for introducing diverse side chains and modifying the pharmacokinetic properties of a lead compound.
General Workflow for Acylation:
References
Methodological & Application
Application Notes and Protocols: 4-Chloro-3-methylisoxazol-5-amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 4-Chloro-3-methylisoxazol-5-amine as a versatile building block in the synthesis of pharmaceutical agents. The following sections detail its application in the development of both antibacterial and neurological disorder-modulating compounds.
Application 1: Synthesis of Sulfamethoxazole - An Antibacterial Agent
This compound serves as a key precursor in the synthesis of sulfonamide antibiotics, most notably Sulfamethoxazole. The isoxazole moiety is a critical pharmacophore in this class of drugs. The following protocol outlines a representative synthesis of a sulfamethoxazole precursor.
Experimental Protocol: Synthesis of a Sulfamethoxazole Precursor
This protocol describes the reaction of an aminoisoxazole derivative with a benzenesulfonyl chloride to form the core structure of sulfamethoxazole.
Materials:
-
3-Amino-5-methylisoxazole (as a stand-in for a derivative of this compound for this representative synthesis)
-
4-Acetamidobenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-methylisoxazole (1.0 eq) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-(5-methylisoxazol-3-yl)acetamide-4-sulfonamide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-(5-methylisoxazol-3-yl)acetamide-4-sulfonamide | C₁₁H₁₁N₃O₄S | 281.29 | 85-95 | 234-236 | ¹H-NMR, ¹³C-NMR, IR, Mass Spec |
Signaling Pathway: Inhibition of Bacterial Folate Synthesis
Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] This pathway is essential for the synthesis of nucleotides and amino acids required for bacterial DNA, RNA, and protein synthesis.[5][6] By blocking this pathway, sulfamethoxazole exhibits a bacteriostatic effect, inhibiting bacterial growth and replication.[2][7]
Caption: Inhibition of Dihydropteroate Synthase by Sulfamethoxazole.
Application 2: Synthesis of Isoxazole-Based Neurological Agents
The isoxazole scaffold is a privileged structure in the development of drugs targeting the central nervous system (CNS), including treatments for epilepsy and neurodegenerative diseases.[8][9] Derivatives of aminoisoxazoles have shown potential as modulators of AMPA receptors, which are critical for synaptic plasticity and neuronal communication.[1][5]
Experimental Protocol: Representative Synthesis of an AMPA Receptor Modulator Precursor
This protocol outlines a general method for the synthesis of a key intermediate that could be further elaborated into an AMPA receptor modulator.
Materials:
-
This compound
-
A suitable electrophile (e.g., an acyl chloride or alkyl halide)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
An appropriate solvent (e.g., dichloromethane, acetonitrile, or DMF)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.2-2.0 eq) in the chosen solvent.
-
Cool the mixture to a suitable temperature (e.g., 0 °C or room temperature) based on the reactivity of the electrophile.
-
Add the electrophile (1.1 eq) dropwise or portion-wise.
-
Stir the reaction mixture for a period of 2 to 24 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup by washing with acidic and basic solutions as needed to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Spectroscopic Data |
| Representative N-acylated derivative | C₁₂H₁₂ClN₃O₂ | 265.70 | 70-90 | White to off-white solid | ¹H-NMR, ¹³C-NMR, IR, Mass Spec |
| Representative N-alkylated derivative | C₁₁H₁₄ClN₃O | 243.70 | 60-80 | Pale yellow oil | ¹H-NMR, ¹³C-NMR, IR, Mass Spec |
Signaling Pathway: Modulation of AMPA Receptor Activity
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Positive allosteric modulators (PAMs) of AMPA receptors bind to a site distinct from the glutamate binding site and enhance the receptor's response to glutamate. This leads to increased cation influx (Na⁺ and Ca²⁺), resulting in neuronal depolarization and enhanced synaptic transmission. This mechanism is a promising target for treating cognitive and neurological disorders.
Caption: Positive Allosteric Modulation of AMPA Receptors.
References
- 1. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 6. Synthesis and enantiopharmacology of new AMPA-kainate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives [ijpba.in]
- 8. researchgate.net [researchgate.net]
- 9. IITU | Virtual tour generated by Panotour [iitu.edu.kz]
Application of 4-Chloro-3-methylisoxazol-5-amine in Agrochemical Development: A Detailed Overview
Introduction
4-Chloro-3-methylisoxazol-5-amine is a versatile chemical intermediate that plays a significant role in the development of novel agrochemicals.[1][2] Its unique structural features, including a reactive isoxazole ring substituted with a chlorine atom and an amino group, make it a valuable building block for the synthesis of a variety of pesticides, including herbicides and fungicides.[1][2] The presence of the isoxazole moiety is common in a range of biologically active compounds, and its derivatives have been extensively explored for their potential in crop protection. This document provides detailed application notes and protocols for researchers, scientists, and professionals involved in the development of new agrochemical products, focusing on the use of this compound as a key starting material.
Application in Herbicide Development
The primary application of this compound in the agrochemical sector is as a precursor for the synthesis of sulfonamide herbicides. These herbicides are known for their efficacy in controlling a broad spectrum of weeds in various crops.
Synthesis of Isoxazolyl-Sulfonamide Herbicides
A key class of herbicides derived from this compound are the isoxazolyl-sulfonamides. These compounds are typically synthesized through a multi-step process that involves the reaction of the amine with a sulfonyl chloride derivative.
Experimental Protocol: Synthesis of a Representative Isoxazolyl-Sulfonamide Herbicide
This protocol describes a general procedure for the synthesis of an N-(4,6-dimethoxypyrimidin-2-yl)-N'-(4-chloro-3-methylisoxazol-5-yl)sulfonamide, a representative of this class of herbicides.
Materials:
-
This compound
-
2-(Chlorosulfonyl)-4,6-dimethoxypyrimidine
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir at room temperature for 10 minutes.
-
Sulfonylation: Slowly add a solution of 2-(chlorosulfonyl)-4,6-dimethoxypyrimidine (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with 1M hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isoxazolyl-sulfonamide.
Logical Workflow for Isoxazolyl-Sulfonamide Herbicide Synthesis
Caption: Synthetic pathway for an isoxazolyl-sulfonamide herbicide.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Many sulfonamide herbicides, including those derived from isoxazoles, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.
Signaling Pathway of ALS-Inhibiting Herbicides
Caption: Mechanism of action of ALS-inhibiting herbicides.
Efficacy Data
The herbicidal efficacy of isoxazolyl-sulfonamides can be quantified by determining their half-maximal inhibitory concentration (IC50) against ALS and their effective dose for controlling specific weed species. While specific data for a commercial product directly synthesized from this compound is not publicly available, the following table presents representative data for analogous isoxazole-based ALS inhibitors against common weeds.
| Compound Class | Target Weed | IC50 (ALS) | Effective Dose (g/ha) |
| Isoxazolyl-Sulfonamide | Amaranthus retroflexus (Redroot Pigweed) | 10-50 nM | 20-100 |
| Isoxazolyl-Sulfonamide | Setaria faberi (Giant Foxtail) | 20-80 nM | 30-150 |
| Isoxazolyl-Sulfonamide | Abutilon theophrasti (Velvetleaf) | 15-60 nM | 25-120 |
Note: The data presented are representative values for the compound class and may vary for specific molecules.
Application in Fungicide Development
This compound can also serve as a precursor for the synthesis of fungicides. The isoxazole ring is a known pharmacophore in several antifungal agents.
Synthesis of Isoxazole-Based Fungicides
The synthesis of fungicides from this compound often involves the modification of the amino group to introduce other functional moieties that contribute to the antifungal activity.
Experimental Protocol: Synthesis of a Representative Isoxazole-Based Fungicide
This protocol outlines a general method for the synthesis of an N-(4-chloro-3-methylisoxazol-5-yl)benzamide derivative, a potential fungicide.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with a saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Experimental Workflow for Isoxazole-Based Fungicide Synthesis
Caption: Synthesis workflow for a potential isoxazole-based fungicide.
Potential Mechanism of Action
The mechanism of action for isoxazole-based fungicides can vary depending on the overall structure of the molecule. Potential targets include enzymes involved in fungal cell wall biosynthesis, ergosterol biosynthesis, or cellular respiration. For instance, some isoxazole derivatives are known to inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial electron transport chain.
Efficacy Data
The antifungal efficacy of novel compounds is typically evaluated in vitro against a panel of pathogenic fungi. The minimum inhibitory concentration (MIC) is a common metric used to quantify their activity.
| Compound Class | Fungal Pathogen | MIC (µg/mL) |
| Isoxazole Carboxamide | Botrytis cinerea | 1 - 10 |
| Isoxazole Carboxamide | Fusarium graminearum | 5 - 25 |
| Isoxazole Carboxamide | Rhizoctonia solani | 2 - 15 |
Note: This data is illustrative for the class of compounds and specific values would need to be determined experimentally.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a new generation of agrochemicals. Its utility in the preparation of potent herbicides and fungicides highlights its importance in the ongoing search for effective and selective crop protection agents. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile building block in the development of innovative agrochemical solutions. Further research into the derivatization of this compound is likely to yield novel pesticides with improved efficacy and environmental profiles.
References
Application Notes and Protocols: 4-Chloro-3-methylisoxazol-5-amine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylisoxazol-5-amine is a versatile heterocyclic building block that holds significant potential in the field of medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a nucleophilic amino group on the isoxazole core, make it an attractive starting material for the synthesis of a diverse range of pharmacologically active compounds. The isoxazole scaffold itself is a well-established pharmacophore found in numerous approved drugs, known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the chloro and amino functionalities on this core allows for facile and diverse chemical modifications, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent enzyme inhibitors, with a specific focus on the development of isoxazolo[5,4-d]pyrimidines as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.
Application: Synthesis of Isoxazolo[5,4-d]pyrimidine-based IDO1 Inhibitors
The isoxazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibitory activity. However, recent studies have demonstrated its potential as a scaffold for inhibitors of other key enzymes, such as IDO1. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan, which is essential for the proliferation and activation of immune cells, particularly T-lymphocytes. This tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites result in the suppression of the host's anti-tumor immune response, allowing the tumor to evade immune surveillance. Therefore, the inhibition of IDO1 is a promising strategy in cancer immunotherapy to restore T-cell function and enhance the efficacy of other immunotherapeutic agents.
This section outlines the synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives from this compound and their evaluation as IDO1 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives against human IDO1.
| Compound ID | R¹ Substituent | R² Substituent | hIDO1 IC₅₀ (µM)[1] |
| 1 | p-trifluoromethylphenyl | H | > 50 |
| 2 | p-cyclohexylphenyl | H | > 50 |
| 3 | p-methoxyphenyl | H | > 50 |
| 4 (23) | p-trifluoromethylphenyl | 2-chloroacetamide | 8.5 |
| 5 (32) | p-cyclohexylphenyl | 2-chloroacetamide | 7.2 |
| 6 (20) | p-methoxyphenyl | 2-chloroacetamide | 10.1 |
| 7 (39) | p-methoxyphenyl | 2-bromoacetamide | 9.8 |
Note: The compound IDs in parentheses correspond to the numbering in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-5-aminoisoxazole-4-carboxamides
This protocol describes the synthesis of the key intermediate, 3-aryl-5-aminoisoxazole-4-carboxamides, from aryl aldehydes. This intermediate is crucial for the subsequent construction of the isoxazolo[5,4-d]pyrimidine core.
Step 1: Synthesis of Aryl Aldoximes (6a-k) [1]
-
To a solution of the appropriate aryl aldehyde (1.0 eq) in a 2:5:1 mixture of THF/EtOH/H₂O, add hydroxylamine hydrochloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the corresponding aldoxime.
Step 2: Synthesis of Hydroxyimidoyl Chlorides (7a-k) [1]
-
Dissolve the aryl aldoxime (1.0 eq) in anhydrous DMF.
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 18 hours at room temperature.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the hydroxyimidoyl chloride.
Step 3: Synthesis of 3-Aryl-5-aminoisoxazole-4-carboxamides (8a-k) [1]
-
To a suspension of sodium hydride (60% in mineral oil, 2.2 eq) in anhydrous DMF, add 2-cyanoacetamide (1.0 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of the appropriate hydroxyimidoyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Heat the reaction mixture to reflux and stir for 18 hours.
-
Cool the mixture to room temperature, pour it into ice water, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to obtain the desired 3-aryl-5-aminoisoxazole-4-carboxamide.
Protocol 2: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones (9a-k)[1]
-
Suspend the 3-aryl-5-aminoisoxazole-4-carboxamide (1.0 eq) in acetic anhydride.
-
Add triethyl orthoformate (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
Cool the reaction mixture to room temperature and then store in a refrigerator to facilitate precipitation.
-
Collect the precipitate by filtration and use it in the next step without further purification.
Protocol 3: N-Alkylation of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones (Final Compounds 12-53)[1]
-
To a solution of the isoxazolo[5,4-d]pyrimidin-4(5H)-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add the appropriate 2-chloro or 2-bromoacetamide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final N-alkylated product.
Protocol 4: In Vitro Human IDO1 Enzyme Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against the human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Plate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare a reaction mixture containing L-tryptophan, ascorbic acid, methylene blue, and catalase in the assay buffer.
-
Add the test compound at various concentrations (typically from a serial dilution) to the wells of the 96-well plate. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the recombinant human IDO1 enzyme to each well.
-
Incubate the plate at 37 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate the plate at 60 °C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance of kynurenine at 321 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: The IDO1 pathway's role in tumor immune evasion and its inhibition.
Experimental Workflow
Caption: Synthetic workflow for isoxazolo[5,4-d]pyrimidine IDO1 inhibitors.
References
Synthesis Protocol for 4-Chloro-3-methylisoxazol-5-amine: An Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step synthetic protocol for the preparation of 4-Chloro-3-methylisoxazol-5-amine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol is based on established chemical transformations for the synthesis of the precursor, 5-amino-3-methylisoxazole, and subsequent selective chlorination.
Experimental Protocols
The synthesis is divided into two main stages: the preparation of the 5-amino-3-methylisoxazole precursor and its subsequent chlorination at the 4-position.
Step 1: Synthesis of 5-amino-3-methylisoxazole
This procedure outlines the synthesis of 5-amino-3-methylisoxazole from ethyl acetoacetate and hydroxylamine, followed by a cyclization reaction.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium ethoxide (EtONa)
-
Ethanol (EtOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Formation of Ethyl 3-(hydroxyimino)butanoate: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol. To this solution, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium ethoxide (1.1 eq) in ethanol portion-wise while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cyclization to 5-amino-3-methylisoxazole: After completion of the initial reaction, the resulting intermediate is cyclized. The specific conditions for cyclization can vary, but a common method involves heating the reaction mixture.
-
Upon completion of the cyclization, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then taken up in diethyl ether and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude 5-amino-3-methylisoxazole.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Chlorination of 5-amino-3-methylisoxazole
This protocol describes the selective chlorination of 5-amino-3-methylisoxazole at the 4-position using N-chlorosuccinimide (NCS). The amino group at the 5-position acts as an activating group, directing the electrophilic chlorination to the adjacent C4 position.
Materials:
-
5-amino-3-methylisoxazole (from Step 1)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-amino-3-methylisoxazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise to the cooled solution while stirring. It is important to maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Molar Ratio | Reagent/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Ethyl acetoacetate | 1.0 | NH₂OH·HCl, EtONa/EtOH | 0 - RT | 12 - 16 | 60 - 75 | >95 |
| 2 | 5-amino-3-methylisoxazole | 1.0 | NCS/CH₃CN or CH₂Cl₂ | 0 - RT | 2 - 4 | 70 - 85 | >98 |
Mandatory Visualization
The following diagram illustrates the two-step synthesis workflow for this compound.
Caption: Two-step synthesis of this compound.
Application Notes & Protocols for the Quantification of 4-Chloro-3-methylisoxazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chloro-3-methylisoxazol-5-amine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate quantification of this compound is crucial for process optimization, quality control of starting materials, and final product purity assessment. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust, accurate, and suitable for routine analysis in a laboratory setting.
While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for the analysis of related isoxazole derivatives and similar small organic molecules.[2][3]
Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the quantification of this compound in raw materials and in-process samples. The principle involves separating the analyte from potential impurities on a C18 reversed-phase column followed by detection using a UV spectrophotometer.
Experimental Protocol: RP-HPLC-UV
1. Materials and Reagents:
-
This compound reference standard (Purity ≥ 99%)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (0.1%)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 5% B, 1-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
4. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (at initial conditions).
5. Sample Preparation:
-
Accurately weigh a sample containing an expected amount of this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Quantitative Data Summary (Hypothetical)
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity and is particularly useful for the analysis of this compound in complex matrices or for trace-level quantification. The protocol may involve derivatization to improve the volatility and thermal stability of the analyte.
Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard (Purity ≥ 99%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Ethyl acetate (GC grade)
-
Pyridine (GC grade)
-
Internal Standard (IS) (e.g., 3,5-dimethylaniline)
-
Volumetric flasks, pipettes, and GC vials with inserts
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or triple quadrupole)
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
3. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized analyte (hypothetical: quantifier and qualifier ions) |
4. Preparation of Standard Solutions and Derivatization:
-
Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards containing the analyte and a fixed concentration of the internal standard.
-
Derivatization: To 100 µL of each standard or sample solution in a GC vial, add 100 µL of BSTFA with 1% TMCS and 10 µL of pyridine. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
5. Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Add the internal standard to the extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate and proceed with the derivatization step as described above.
6. Data Analysis and Quantification:
-
Identify the analyte and internal standard peaks based on their retention times and mass spectra.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Quantify the analyte in the sample using the calibration curve.
Quantitative Data Summary (Hypothetical)
Table 2: GC-MS Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.999 |
| Range (ng/mL) | 10 - 1000 | - |
| Limit of Detection (LOD) | 3 ng/mL | - |
| Limit of Quantitation (LOQ) | 10 ng/mL | - |
| Accuracy (% Recovery) | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Logical flow of the HPLC-UV analytical method.
References
Application Notes and Protocols: Reactions of 4-Chloro-3-methylisoxazol-5-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 4-Chloro-3-methylisoxazol-5-amine with a range of common electrophiles. This versatile building block is a valuable intermediate in the synthesis of diverse molecular scaffolds for pharmaceutical and agrochemical research. The protocols detailed below are based on established synthetic methodologies for aromatic amines and provide a robust starting point for the development of novel derivatives.
Overview of Reactivity
This compound possesses a nucleophilic primary amino group at the 5-position of the isoxazole ring, which is the primary site for electrophilic attack. The electron-withdrawing nature of the isoxazole ring and the chloro substituent can influence the reactivity of the amino group. Common reactions include N-acylation, N-sulfonylation, N-alkylation, and the formation of ureas and thioureas.
N-Acylation Reactions
The amino group of this compound can be readily acylated using acyl chlorides or acid anhydrides in the presence of a suitable base to furnish the corresponding N-acyl derivatives. These amides are key intermediates for the synthesis of a variety of more complex molecules.
Experimental Protocol: Synthesis of N-(4-chloro-3-methylisoxazol-5-yl)acetamide
This protocol is adapted from standard acylation procedures for aromatic amines.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 132.55 | 10 | 1.33 g |
| Acetyl chloride | 78.50 | 12 | 0.85 mL |
| Pyridine | 79.10 | 15 | 1.21 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| 1 M Hydrochloric acid | - | - | 20 mL |
| Saturated sodium bicarbonate solution | - | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.33 g, 10 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add pyridine (1.21 mL, 15 mmol) dropwise.
-
Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Yield: 85-95%
Characterization Data for a Related Compound, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide:
-
¹H-NMR (DMSO-d₆, ppm): 2.11 (s, 3H), 5.22 (s, 2H), 7.74 (m, 2H), 8.34 (s, 1H), 10.26 (s, 1H).[1]
-
¹³C-NMR (DMSO-d₆, ppm): 23.9 (CH₃), 34.9 (CH₂), 110.1, 110.5, 119.8, 123.5, 135.9, 155.7, 159.3, 168.5.[1]
-
IR (KBr, cm⁻¹): 3300 (NH), 2983 (CH), 1662 (C=O), 1565, 1519, 1476, 1338, 1265, 818, 738.[1]
-
MS (EI, 70 eV), m/z (%): 226 (M+2, 3), 224 (M+, 10), 182 (25), 147 (38), 43 (100).[1]
N-Sulfonylation Reactions
Reaction with sulfonyl chlorides in the presence of a base provides the corresponding N-sulfonylated derivatives, which are important scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of N-(4-chloro-3-methylisoxazol-5-yl)benzenesulfonamide
This protocol is based on general procedures for the sulfonylation of amines.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 132.55 | 10 | 1.33 g |
| Benzenesulfonyl chloride | 176.62 | 11 | 1.41 mL |
| Triethylamine | 101.19 | 15 | 2.09 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Water | - | - | 30 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.33 g, 10 mmol) in anhydrous DCM (50 mL).
-
Add triethylamine (2.09 mL, 15 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.41 mL, 11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water (30 mL) and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Expected Yield: 70-90%
Formation of Ureas and Thioureas
The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas, which are of significant interest in drug discovery.
Experimental Protocol: Synthesis of 1-(4-chloro-3-methylisoxazol-5-yl)-3-phenylurea
This protocol is based on standard procedures for urea synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 132.55 | 10 | 1.33 g |
| Phenyl isocyanate | 119.12 | 10 | 1.09 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 40 mL |
Procedure:
-
Dissolve this compound (1.33 g, 10 mmol) in anhydrous THF (40 mL) in a round-bottom flask.
-
Add phenyl isocyanate (1.09 mL, 10 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, filter the solid, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Expected Yield: >90%
Characterization Data for a Related Compound, 1-(4-Methyl-1,2,3-selenadiazol-5-yl)-3-phenylurea:
-
¹H-NMR (DMSO-d₆), δ, ppm: 10.34 (1H, s, NH), 9.07 (1H, s, NH), 7.61 (2H, d, J = 7.8, CH Ar), 7.15 (2H, dd, J = 7.4, J = 7.2, CH Ar), 6.98 (1H, t, J = 7.2, CH Ar), 2.68 (3H, s, CH₃).[2]
-
¹³C-NMR (DMSO-d₆), δ, ppm: 151.7 (C=O); 149.8 (C Het); 141.7 (C Ar); 139.7 (C Het); 128.2 (C Ar), 126.4 (CH Ar), 123.9 (CH Ar), 121.4 (CH Ar), 12.3 (CH₃).[2]
-
IR spectrum, ν, cm⁻¹: 3298, 3225, 3037, 2844, 1684 (C=O), 1613, 1551, 1515, 1316, 1283, 1243, 1203, 1120, 1042.[2]
N-Alkylation Reactions
Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group. The use of a base and appropriate reaction conditions are crucial for achieving mono-alkylation.
Experimental Protocol: Synthesis of N-alkyl-4-chloro-3-methylisoxazol-5-amine
This is a general protocol that may require optimization for specific alkyl halides.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 132.55 | 10 | 1.33 g |
| Alkyl halide (e.g., Iodomethane) | 141.94 | 11 | 0.68 mL |
| Potassium carbonate | 138.21 | 20 | 2.76 g |
| N,N-Dimethylformamide (DMF) | - | - | 30 mL |
Procedure:
-
To a round-bottom flask, add this compound (1.33 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous DMF (30 mL) and stir the suspension.
-
Add the alkyl halide (11 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: Variable, requires optimization.
Summary of Quantitative Data
The following table summarizes expected yields for the reactions of this compound with various electrophiles based on analogous reactions.
| Reaction Type | Electrophile | Product Type | Expected Yield (%) |
| N-Acylation | Acetyl chloride | Amide | 85-95 |
| N-Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | 70-90 |
| Urea Formation | Phenyl isocyanate | Urea | >90 |
| N-Alkylation | Alkyl halide | Alkylated Amine | Variable |
Note: The provided protocols and expected yields are intended as a guide. Actual results may vary depending on the specific substrates, reaction conditions, and purification techniques employed. It is recommended to perform small-scale optimization experiments before scaling up any reaction. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Application Notes and Protocols for Herbicide Development Using 4-Chloro-3-methylisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel herbicides utilizing 4-Chloro-3-methylisoxazol-5-amine as a key chemical scaffold. The protocols outlined below cover the synthesis of potential herbicidal compounds, their screening for biological activity, and the elucidation of their mechanism of action, with a focus on the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a well-established target for bleaching herbicides.
Introduction
The isoxazole chemical class has yielded several commercially successful herbicides, most notably isoxaflutole.[1] These herbicides often act as pro-herbicides, undergoing transformation within the plant to the active compound that inhibits the HPPD enzyme.[2][3] Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis and protecting chlorophyll from photooxidation. This ultimately leads to the characteristic bleaching symptoms and death of susceptible weeds.[4]
This compound is a versatile building block for the synthesis of a variety of isoxazole derivatives with potential herbicidal activity. Its amino group provides a convenient handle for the introduction of diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR).
Signaling Pathway of HPPD Inhibition
The inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by isoxazole-derived herbicides interferes with a critical step in the tyrosine catabolism pathway in plants. This disruption leads to a cascade of events culminating in plant death.
Caption: HPPD Inhibition Pathway.
Synthesis of Herbicidal Derivatives
The following protocol describes a general method for the synthesis of N-substituted-4-chloro-3-methylisoxazol-5-amine derivatives, such as isoxazole carboxamides, which are a promising class of herbicides.
Experimental Workflow for Synthesis
Caption: Synthesis Workflow.
Protocol 1: Synthesis of N-(4-chloro-3-methylisoxazol-5-yl)benzamide Derivatives
This protocol is adapted from established methods for the synthesis of isoxazole carboxamides.[5][6]
Materials:
-
This compound
-
Substituted benzoyl chloride (or substituted benzoic acid with a coupling agent like DCC or EDC)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR and mass spectrometry to confirm its structure.
Herbicidal Activity Screening
The following protocols are for assessing the pre-emergence and post-emergence herbicidal activity of the synthesized compounds.
Protocol 2: Pre-emergence Herbicidal Activity Assay
This protocol is based on standard methods for evaluating the effect of herbicides on germinating seeds.[7][8]
Materials:
-
Seeds of target weed species (e.g., barnyardgrass (Echinochloa crus-galli), common purslane (Portulaca oleracea), velvetleaf (Abutilon theophrasti))
-
Potting soil
-
Pots or trays
-
Synthesized compounds
-
Commercial standard herbicide (e.g., isoxaflutole, atrazine)
-
Solvent for dissolving compounds (e.g., acetone, DMSO)
-
Surfactant
-
Spray chamber or hand sprayer
Procedure:
-
Fill pots or trays with potting soil and sow the seeds of the target weed species at a uniform depth.
-
Prepare stock solutions of the synthesized compounds and the standard herbicide in a suitable solvent.
-
Prepare spray solutions by diluting the stock solutions with water to the desired concentrations (e.g., 10, 50, 100, 200 g active ingredient per hectare). Add a surfactant to the spray solution according to the manufacturer's recommendation.
-
Apply the spray solutions uniformly to the soil surface. A control group should be sprayed with a solution containing only the solvent and surfactant.
-
Place the pots or trays in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Water the pots as needed.
-
Visually assess the herbicidal effect 14-21 days after treatment (DAT) by recording the percentage of weed control (0% = no effect, 100% = complete kill) and any phytotoxicity symptoms (e.g., bleaching, stunting).
Protocol 3: Post-emergence Herbicidal Activity Assay
This protocol evaluates the effect of herbicides on established seedlings.[2][7]
Materials:
-
Seedlings of target weed species grown to the 2-4 leaf stage
-
Other materials as listed in Protocol 2
Procedure:
-
Grow the target weed species in pots until they reach the 2-4 leaf stage.
-
Prepare spray solutions of the synthesized compounds and the standard herbicide as described in Protocol 2.
-
Apply the spray solutions uniformly to the foliage of the seedlings.
-
Return the pots to the greenhouse or growth chamber.
-
Visually assess the herbicidal effect 7, 14, and 21 DAT, recording the percentage of weed control and observing for symptoms like bleaching, necrosis, and growth inhibition.
Quantitative Data Presentation
The following tables present representative data for the herbicidal activity of isoxazole derivatives against common weed species.
Table 1: Pre-emergence Herbicidal Activity of Isoxazole Derivatives (% Inhibition at 150 g/ha)
| Compound ID | Echinochloa crus-galli | Abutilon theophrasti | Amaranthus retroflexus |
| I-05 | 85% | 90% | 88% |
| I-26 | 92% | 95% | 93% |
| b9 | >90% | Not Reported | >90% |
| b10 | >90% | Not Reported | >90% |
| Isoxaflutole | 95% | 98% | 97% |
Data adapted from references[2][9].
Table 2: Post-emergence Herbicidal Activity of Isoxazole Derivatives (% Inhibition at 150 g/ha)
| Compound ID | Echinochloa crus-galli | Abutilon theophrasti | Digitaria sanguinalis |
| I-05 | 90% | 92% | Not Reported |
| b9 | Not Reported | Not Reported | ~90% |
| b10 | Not Reported | Not Reported | ~85% |
| Mesotrione | 93% | 96% | 94% |
Data adapted from references[2][9].
Mechanism of Action Study: HPPD Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of the synthesized compounds against the HPPD enzyme.
Protocol 4: In Vitro HPPD Inhibition Assay
This protocol is based on a coupled-enzyme spectrophotometric assay.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-Hydroxyphenylpyruvate (HPPA) substrate
-
Homogentisate 1,2-dioxygenase (HGD)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.0, containing 0.1 mM FeSO₄ and 2 mM sodium ascorbate)
-
Synthesized compounds and a known HPPD inhibitor (e.g., mesotrione)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, an appropriate amount of HPPA, and sufficient HGD in each well of the microplate.
-
Add varying concentrations of the synthesized compounds or the standard inhibitor to the wells. Include control wells with no inhibitor.
-
Initiate the reaction by adding the HPPD enzyme to each well.
-
Immediately monitor the increase in absorbance at 318 nm, which corresponds to the formation of maleylacetoacetate by HGD from the homogentisate produced by HPPD.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 3: In Vitro HPPD Inhibition Data for Isoxazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| II-05 (active form of I-05) | AtHPPD | 1.05 |
| Mesotrione | AtHPPD | 1.35 |
Data adapted from reference[2]. AtHPPD: Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase.
Conclusion
The protocols and data presented in these application notes provide a solid framework for the development of novel herbicides based on the this compound scaffold. By systematically synthesizing and screening derivatives, and by elucidating their mechanism of action, researchers can identify lead compounds with potent and selective herbicidal activity. The focus on HPPD inhibition offers a proven strategy for the discovery of effective bleaching herbicides. Further optimization of lead compounds through structure-activity relationship studies can lead to the development of next-generation weed management solutions.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6297198B1 - Isoxazole derivatives and their use as herbicides - Google Patents [patents.google.com]
- 8. scielo.org.co [scielo.org.co]
- 9. Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Compounds for Neurological Disorders from 4-Chloro-3-methylisoxazol-5-amine
Introduction
The isoxazole scaffold is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Isoxazole-containing compounds have demonstrated potential as therapeutic agents for a range of diseases, including cancer, inflammatory conditions, and various neurological disorders.[1][2][3] Their utility in the central nervous system (CNS) is particularly notable, with derivatives showing promise as inhibitors of monoamine oxidase (MAO) for Parkinson's disease, modulators of AMPA receptors for pain and neurological disorders, and ligands for the sigma-1 receptor, which is implicated in neuroprotection.[4][5][6]
4-Chloro-3-methylisoxazol-5-amine is a versatile and reactive starting material, offering two key points for chemical modification: the 5-amino group and the 4-chloro substituent. This dual reactivity allows for the synthesis of a diverse library of compounds through reactions such as acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions. These application notes provide detailed protocols for the synthesis of novel isoxazole derivatives from this starting material, targeting scaffolds with known relevance to neurological disorders.
Application Note 1: Synthesis of Isoxazole-Amide Derivatives via N-Acylation
Amide derivatives of isoxazoles are a well-established class of compounds with diverse biological activities, including potential applications in neurology as modulators of AMPA receptors.[5] This protocol details the synthesis of a representative amide, N-(4-chloro-3-methylisoxazol-5-yl)benzamide, through the acylation of the starting material's amino group.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
Detailed Experimental Protocol: N-Acylation
This protocol is adapted from general procedures for the acylation of amino-heterocycles.[7]
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add pyridine (1.2 eq) as a base.
-
Addition of Reagent: Cool the mixture to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate mixture) to afford the pure N-(4-chloro-3-methylisoxazol-5-yl)benzamide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: N-Acylation
| Reagent | Molar Eq. | Purity | Expected Yield | Reference |
| This compound | 1.0 | >98% | - | - |
| Benzoyl Chloride | 1.1 | >99% | - | - |
| Pyridine | 1.2 | >99% | - | - |
| Product | - | >95% | 75-90% | [7] |
Application Note 2: Synthesis of Isoxazole-Sulfonamide Derivatives via N-Sulfonylation
Isoxazole-based sulfonamides are potent inhibitors of carbonic anhydrase (CA) isoforms, including hCA VII, which has been identified as a target for treating neuropathic pain.[8] This protocol describes a general method for synthesizing isoxazole sulfonamides from this compound.
Experimental Workflow: N-Sulfonylation
Caption: Workflow for the N-sulfonylation of this compound.
Detailed Experimental Protocol: N-Sulfonylation
This protocol is based on established methods for the synthesis of isoxazole sulfonamides.[8][9]
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (0.2 M) and cool the solution to 0°C in an ice bath.
-
Addition of Reagent: Add benzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Isolation: For precipitated solid, wash thoroughly with cold water and dry under vacuum. For extracted product, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-chloro-3-methylisoxazol-5-yl)benzenesulfonamide.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation: N-Sulfonylation
| Reagent | Molar Eq. | Purity | Expected Yield | Reference |
| This compound | 1.0 | >98% | - | - |
| Benzenesulfonyl Chloride | 1.05 | >99% | - | - |
| Pyridine | Solvent | >99% | - | - |
| Product | - | >95% | 65-85% | [9] |
Application Note 3: Synthesis of 4-Aryl-Isoxazole Derivatives via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[10][11] Applying this reaction to the 4-chloro position of the isoxazole ring allows for the introduction of various aryl or heteroaryl groups, significantly increasing molecular diversity. This is a key strategy for exploring the structure-activity relationship (SAR) of novel compounds.
Experimental Workflow: Suzuki Coupling
Caption: Workflow for the Suzuki coupling of this compound.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of halo-heterocycles.[12]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Catalyst and Solvent: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (80-100°C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts and the catalyst. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-methyl-4-phenylisoxazol-5-amine.
-
Characterization: Confirm the product's structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Suzuki Coupling
| Reagent | Molar Eq. | Purity | Expected Yield | Reference |
| This compound | 1.0 | >98% | - | - |
| Phenylboronic Acid | 1.5 | >97% | - | - |
| Na₂CO₃ | 2.0 | >99% | - | - |
| Pd(PPh₃)₄ | 0.05 | >98% | - | - |
| Product | - | >95% | 60-85% | [12] |
Neurological Signaling Pathways and Targets for Isoxazole Derivatives
Isoxazole derivatives have been shown to interact with multiple biological targets relevant to neurological disorders. The synthetic compounds derived from this compound can be screened against these targets to identify novel therapeutic leads.
Key Neurological Targets
-
Carbonic Anhydrases (CAs): Isoxazole sulfonamides are effective inhibitors of CAs.[8] Specifically, inhibition of the hCA VII isoform is linked to potential treatment for neuropathic pain, while hCA II inhibition is a target for antiglaucoma drugs.[8]
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a key strategy in the treatment of Parkinson's disease, as it prevents the breakdown of dopamine.[4] Phenylisoxazole carbohydrazides have been identified as potent and selective MAO-B inhibitors.[4]
-
Sigma-1 (σ₁) Receptor: This receptor is involved in neuroprotection and neurogenesis.[6] N-cyclobutylaminoethoxyisoxazole derivatives have been developed as potent σ₁ receptor ligands that promote neurite outgrowth, suggesting potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[6]
-
AMPA Receptors: These receptors are critical for nociceptive transmission. Isoxazole-4-carboxamide derivatives have been studied as potent inhibitors of AMPA receptor activity, making them promising candidates for non-opioid pain management.[5]
Signaling Pathway: Carbonic Anhydrase VII Inhibition in Neuropathic Pain
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of 4-Chloro-3-methylisoxazol-5-amine in Material Science: A Focus on High-Performance Polymers
Introduction: 4-Chloro-3-methylisoxazol-5-amine is a versatile heterocyclic compound that holds significant promise as a building block in the field of material science.[1][2] Its unique molecular structure, featuring a reactive amino group and a thermally stable isoxazole ring, makes it an attractive candidate for the synthesis of novel high-performance polymers. While specific, detailed applications in mainstream material science are still emerging, its potential lies in its ability to be incorporated into polymer backbones, such as those of polyamides and polyimides, to enhance thermal stability, mechanical strength, and confer specific electronic properties. This document outlines the potential applications and provides a generalized protocol for the incorporation of this compound into a polyamide structure.
Potential Material Science Applications
The incorporation of this compound into polymer chains can be leveraged for a variety of advanced material applications:
-
High-Temperature Resistant Polymers: The inherent thermal stability of the isoxazole ring can contribute to the development of polymers that can withstand extreme temperatures without significant degradation. This makes them suitable for applications in aerospace, automotive, and electronics manufacturing.
-
Advanced Coatings and Films: Polymers containing the isoxazole moiety can exhibit excellent film-forming properties and chemical resistance. These could be used as protective coatings for surfaces exposed to harsh environments or as dielectric films in electronic components.
-
Specialty Fibers: The rigid structure of the isoxazole ring can lead to the formation of highly ordered polymer chains, lending themselves to the production of high-strength and high-modulus fibers for use in composites and ballistic protection.
-
Organic Electronics: While less explored, the electron-rich nature of the isoxazole ring suggests potential for its use in the synthesis of semiconducting polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern of this compound could be tuned to modulate the electronic properties of the resulting materials.
Hypothetical Application: Synthesis of an Isoxazole-Containing Aromatic Polyamide
This section details a generalized experimental protocol for the synthesis of a novel aromatic polyamide using this compound as a diamine monomer. This protocol is based on standard polycondensation techniques used for preparing aromatic polyamides.
Objective: To synthesize a high-molecular-weight aromatic polyamide containing the this compound moiety via low-temperature solution polycondensation.
Materials:
| Material | Purity | Supplier |
| This compound | >98% | Various Sources |
| Terephthaloyl chloride | >99% | Various Sources |
| N,N-Dimethylacetamide (DMAc) | Anhydrous | Various Sources |
| Lithium Chloride (LiCl) | Anhydrous | Various Sources |
| Pyridine | Anhydrous | Various Sources |
| Methanol | Reagent Grade | Various Sources |
| Deionized Water | - | - |
Experimental Protocol:
-
Preparation of the Reaction Medium: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a calculated amount of anhydrous lithium chloride in anhydrous N,N-dimethylacetamide (DMAc) to create a 5% (w/v) solution. Stir the mixture under a nitrogen atmosphere until the LiCl is completely dissolved.
-
Monomer Dissolution: To the DMAc/LiCl solution, add a precise amount of this compound. Stir the mixture gently at room temperature until the diamine monomer is fully dissolved.
-
Initiation of Polycondensation: Cool the reaction flask to 0°C using an ice bath. While maintaining vigorous stirring, slowly add an equimolar amount of terephthaloyl chloride to the diamine solution. The diacid chloride should be added portion-wise over a period of 30-45 minutes to control the reaction exotherm.
-
Polymerization: After the complete addition of the diacid chloride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue the stirring under a nitrogen atmosphere for 24 hours. A significant increase in viscosity should be observed as the polymerization proceeds.
-
Polymer Precipitation and Purification: At the end of the reaction period, precipitate the resulting polymer by slowly pouring the viscous solution into a large excess of methanol with constant stirring. The fibrous polymer precipitate is then collected by filtration.
-
Washing: The collected polymer is thoroughly washed with hot deionized water to remove any unreacted monomers, lithium chloride, and residual solvent. This is followed by a final wash with methanol.
-
Drying: The purified polymer is dried in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.
Characterization: The synthesized polyamide can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the amide linkages and the presence of the isoxazole ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the number-average and weight-average molecular weights and the polydispersity index. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer, including the onset of decomposition. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and any melting or crystallization behavior. |
Visualizing the Process
Workflow for Polyamide Synthesis:
Caption: Workflow for the synthesis of an isoxazole-containing polyamide.
Logical Relationship of Polymer Properties:
Caption: Structure-property relationships in isoxazole-containing polyamides.
Disclaimer: The provided protocol is a generalized representation and may require optimization based on specific experimental conditions and desired polymer characteristics. The material science applications of this compound are an emerging area of research, and further studies are needed to fully elucidate the properties and potential of polymers derived from this monomer.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-methylisoxazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Chloro-3-methylisoxazol-5-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis. This typically begins with the formation of the isoxazole ring, followed by chlorination. A plausible route starts with the synthesis of 3-methylisoxazol-5-amine, which is then chlorinated at the C4 position.
Q2: I am experiencing low yields in my reaction. What are the initial steps I should take to troubleshoot this?
Low yields can stem from several factors. Initially, it is crucial to ensure the purity of your starting materials and the use of fresh, anhydrous reagents, especially if any step is moisture-sensitive. Following this, a systematic optimization of reaction conditions such as temperature, reaction time, and solvent should be undertaken. In some isoxazole syntheses, temperature control is critical; for instance, certain copper-catalyzed reactions show optimal yields at specific temperatures, with decreased yields at both higher and lower temperatures.
Q3: My purification process is challenging, and I'm having trouble isolating the pure product. What methods are most effective?
Purification of isoxazole derivatives can be complicated by the presence of byproducts with similar polarities. Column chromatography using silica gel is a standard and effective method. A careful selection of the eluent system is key to achieving good separation. If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective technique for obtaining a pure compound.
Q4: Are there any known side reactions that I should be aware of during the synthesis?
A common side reaction in syntheses involving in-situ generation of nitrile oxides for isoxazole ring formation is the dimerization of the nitrile oxide to form furoxans. To minimize this, it is advisable to keep the concentration of the free nitrile oxide low throughout the reaction. This can be achieved by the slow addition of the precursor.
Q5: How can I improve the regioselectivity of my isoxazole synthesis?
The formation of regioisomers is a frequent challenge. The choice of solvent can significantly influence the regioselectivity. For example, in palladium-catalyzed arylations of oxazoles, polar solvents tend to favor C-5 arylation, while nonpolar solvents favor C-2 arylation. Additionally, pH control of the reaction medium can be a critical factor in directing the regioselectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or impure reagents. | Use fresh, high-purity starting materials. For moisture-sensitive steps, ensure all reagents and solvents are anhydrous. |
| Inefficient stirring or mixing. | Ensure vigorous and consistent stirring, particularly in heterogeneous reaction mixtures. | |
| Incorrect reaction temperature. | Systematically optimize the reaction temperature. Gentle heating can often increase the reaction rate, but excessive heat may promote side reactions. | |
| Formation of Multiple Products/Isomers | Lack of regioselectivity in the cyclization step. | Optimize the solvent system. Aprotic solvents like THF, DCM, or acetonitrile are often effective. Consider the use of a Lewis acid catalyst to improve regioselectivity. |
| Significant Byproduct Formation (e.g., Furoxans) | High concentration of in-situ generated nitrile oxide. | Control the concentration of the nitrile oxide by slow addition of its precursor. Use a molar excess of the other reactant to favor the desired cycloaddition. |
| Difficult Product Purification | Similar polarity of product and byproducts. | Optimize the eluent system for column chromatography. Consider using high-performance liquid chromatography (HPLC) for challenging separations. |
| Product is a solid that is difficult to crystallize. | Experiment with various solvent systems for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 3-methylisoxazol-5-amine
This procedure is based on the cyclization of acetoacetonitrile with hydroxylamine.
Materials:
-
Acetoacetonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Tetrahydrofuran (THF)
-
Water
-
Concentrated Hydrochloric Acid
-
20% Sodium Hydroxide solution
Procedure:
-
In a reaction vessel, dissolve hydroxylamine hydrochloride (0.24 mol) and potassium carbonate (0.72 mol) in water (40 mL) and stir at room temperature for 30 minutes.
-
Add tetrahydrofuran (360 mL) followed by the dropwise addition of acetoacetonitrile (0.20 mol).
-
Heat the mixture to 65°C and maintain this temperature for 2 hours.
-
After cooling, adjust the pH to 1 with concentrated hydrochloric acid.
-
Separate the layers and discard the organic layer.
-
Basify the aqueous layer to pH 10-12 with a 20% sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-methylisoxazol-5-amine.
Protocol 2: Chlorination of 3-methylisoxazol-5-amine
This protocol describes the chlorination at the C4 position.
Materials:
-
3-methylisoxazol-5-amine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
Procedure:
-
Dissolve 3-methylisoxazol-5-amine (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
The following table provides an example of how to systematically vary reaction conditions to optimize the yield of this compound during the chlorination step.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile | 25 | 4 | 75 |
| 2 | Dichloromethane | 25 | 4 | 68 |
| 3 | Tetrahydrofuran | 25 | 4 | 72 |
| 4 | Acetonitrile | 40 | 2 | 82 |
| 5 | Acetonitrile | 60 | 1 | 85 |
| 6 | Acetonitrile | 80 | 1 | 78 (decomposition observed) |
Note: The data presented in this table is illustrative and serves as a template for experimental design and optimization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low synthesis yield.
Technical Support Center: Purification of Crude 4-Chloro-3-methylisoxazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-3-methylisoxazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and degradation products. Depending on the synthesis method, potential impurities may include regioisomers and related isoxazole derivatives. It is recommended to characterize the crude material by techniques such as HPLC, LC-MS, and NMR to identify the impurity profile.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: What is a suitable solvent for dissolving crude this compound for purification?
A3: The solubility of this compound will vary depending on the solvent. For recrystallization, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For column chromatography, the crude product should be dissolved in a minimal amount of a solvent that is compatible with the chosen mobile phase, often the mobile phase itself or a slightly stronger solvent.
Q4: How can I monitor the purity of the fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purity of fractions collected during column chromatography. A suitable TLC solvent system should be developed beforehand to ensure good separation between the desired product and impurities.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound is insoluble in the chosen solvent at all temperatures, or the boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too fast. | Select a different solvent or a solvent mixture. Ensure the compound dissolves completely at the boiling point of the solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystal formation upon cooling | The solution is not saturated. The compound is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration. | Cool the solution in an ice bath for a longer period to maximize crystal precipitation. Use the minimum amount of hot solvent required to dissolve the crude product. Ensure a proper filtration technique to avoid loss of product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | The impurity co-crystallizes with the product. The impurity is strongly adsorbed. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a second recrystallization. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds (overlapping peaks) | The mobile phase is too polar or not polar enough. The column is overloaded. The stationary phase is not appropriate. | Optimize the mobile phase composition using TLC. A common starting point for isoxazoles is a hexane/ethyl acetate gradient. Reduce the amount of crude material loaded onto the column. Consider using a different stationary phase (e.g., alumina or reverse-phase silica). For basic compounds like amines, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve peak shape and resolution on silica gel. |
| Compound is stuck on the column | The compound is too polar for the chosen mobile phase. The compound is interacting strongly with the stationary phase (common for amines on silica gel). | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, a gradient to 100% ethyl acetate and then to a small percentage of methanol in dichloromethane may be necessary. Use a mobile phase containing a basic additive like triethylamine or ammonia to reduce interaction with acidic silica. |
| Tailing of peaks | Strong interaction between the amine group and the acidic silica gel stationary phase. The column is overloaded. | Add a small percentage (0.1-1%) of triethylamine or ammonia to the mobile phase. Use a deactivated silica gel or an alternative stationary phase like alumina. Reduce the amount of sample loaded. |
| Cracks in the silica gel bed | Improper packing of the column. Running the column dry. | Ensure the column is packed uniformly without any air bubbles. Always maintain a level of solvent above the silica gel bed. |
Experimental Protocols
Protocol 1: Recrystallization - Solvent Screening
A systematic approach to finding a suitable recrystallization solvent is crucial for achieving high purity and yield.
-
Small-Scale Solubility Tests:
-
Place approximately 10-20 mg of the crude this compound into several different test tubes.
-
Add a few drops of a single test solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent but may be useful as a co-solvent.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube.
-
If the compound dissolves upon heating, it is a potential candidate for recrystallization.
-
Allow the hot solution to cool to room temperature and then in an ice bath. Observe for crystal formation.
-
An ideal solvent will show low solubility at room temperature and high solubility at its boiling point, with good crystal formation upon cooling.
-
-
Solvent System Selection:
-
Based on the screening, select the most promising single solvent or a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not).
-
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a common choice.
-
Mobile Phase Selection: Develop a suitable mobile phase using TLC. A good starting point for isoxazole derivatives is a mixture of hexane and ethyl acetate. For this amine-containing compound, a mobile phase containing a small amount of triethylamine (e.g., 0.5%) may be beneficial to prevent peak tailing. A typical Rf value for the product on TLC should be around 0.2-0.4 for good separation on a column.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elution: Elute the column with the chosen mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary to elute the product and any more polar impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recrystallization Solvent Screening Data (Example Template)
| Solvent | Solubility at RT (mg/mL) | Solubility at B.P. (mg/mL) | Crystal Formation upon Cooling | Notes |
| Water | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone/Water | ||||
| Ethyl Acetate/Hexane |
Table 2: Purification Efficiency Data (Example Template)
| Purification Method | Crude Purity (%) | Purified Purity (%) | Yield (%) | Notes |
| Recrystallization (Solvent: ) | ||||
| Column Chromatography (Mobile Phase: ) |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: A logical diagram for troubleshooting common issues during purification.
Technical Support Center: Synthesis of 4-Chloro-3-methylisoxazol-5-amine
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methylisoxazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and plausible two-step synthetic route involves:
-
Formation of the isoxazole ring: Reaction of ethyl acetoacetate with hydroxylamine to form 3-methylisoxazol-5-amine.
-
Chlorination: Subsequent chlorination of the 3-methylisoxazol-5-amine intermediate at the 4-position, typically using a chlorinating agent like N-chlorosuccinimide (NCS).
Q2: What are the most common impurities I should expect during the synthesis?
Common impurities can arise from both the isoxazole ring formation and the chlorination steps. These may include:
-
Regioisomers: Specifically, 5-methyl-3-aminoisoxazole, which can form during the initial ring closure.
-
Unreacted starting materials: Residual ethyl acetoacetate, hydroxylamine, or 3-methylisoxazol-5-amine.
-
Over-chlorinated products: Dichloro-3-methylisoxazol-5-amine isomers may be formed if the chlorination is not carefully controlled.
-
Byproducts from reagents: For example, succinimide will be present if N-chlorosuccinimide is used for chlorination.
-
Ring-opened byproducts: The isoxazole ring can be susceptible to opening under harsh acidic or basic conditions[1].
Q3: How can I detect and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for separating and quantifying the desired product from its impurities[3][4]. A reverse-phase method with a suitable C18 column and a mobile phase of acetonitrile and water (with potential modifiers like formic acid or ammonium acetate) is a good starting point.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of unknown impurities[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and any isolated impurities. Specific chemical shifts can help differentiate between isomers[5][6][7].
Troubleshooting Guides
Issue 1: Low Yield of 3-methylisoxazol-5-amine (Precursor)
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. |
| Suboptimal pH | - The pH of the reaction mixture can be critical for the cyclization. Adjust the pH with a suitable base (e.g., sodium acetate, sodium hydroxide) to optimize the reaction conditions. |
| Formation of regioisomer | - The formation of the 5-amino-3-methylisoxazole isomer versus the desired 3-amino-5-methylisoxazole can be influenced by the reaction conditions. Modifying the solvent and base may improve regioselectivity[8][9][10]. |
Issue 2: Presence of Impurities after Chlorination
| Potential Cause | Troubleshooting Steps |
| Over-chlorination (Dichlorinated impurity) | - Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide). Use of a slight excess should be avoided if possible. - Maintain a low reaction temperature to improve selectivity. - Monitor the reaction closely by HPLC and stop it once the starting material is consumed to a satisfactory level. |
| Incomplete chlorination (Presence of starting material) | - Ensure the chlorinating agent is added in a sufficient amount (typically 1.0 to 1.1 equivalents). - Increase the reaction time or slightly elevate the temperature if the reaction is sluggish. |
| Formation of succinimide byproduct | - Succinimide is a common byproduct when using NCS. It is generally soluble in aqueous media and can be removed during the work-up by washing the organic layer with water or a dilute basic solution. |
| Ring-opening of the isoxazole | - Avoid harsh acidic or basic conditions during the reaction and work-up[1]. The isoxazole ring is generally stable but can be cleaved under extreme pH conditions. |
Data Presentation
Table 1: Representative HPLC Data for Impurity Profiling of a Crude this compound Synthesis Batch
| Peak No. | Retention Time (min) | Compound Identity | Plausible Source | Typical Area % |
| 1 | 2.5 | Succinimide | Byproduct from NCS | 5-10% |
| 2 | 4.2 | 3-methylisoxazol-5-amine | Unreacted Starting Material | 1-5% |
| 3 | 5.8 | This compound | Product | 80-90% |
| 4 | 6.5 | 5-methyl-3-aminoisoxazole | Regioisomer from precursor synthesis | 0.5-2% |
| 5 | 8.1 | Dichloro-3-methylisoxazol-5-amine | Over-chlorination | 0.1-1% |
Note: This data is illustrative and actual results will vary depending on the specific reaction conditions and analytical method.
Experimental Protocols
Proposed Synthesis of 3-methylisoxazol-5-amine (Precursor)
This protocol is based on general methods for the synthesis of 3,5-disubstituted isoxazoles from β-ketoesters[2][11][12].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Reaction Execution: Add a base, such as sodium acetate (1.5 eq.), to the mixture. Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux (around 70-80 °C) for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-methylisoxazol-5-amine. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Proposed Synthesis of this compound
This protocol is based on standard chlorination procedures for activated aromatic and heteroaromatic systems using N-chlorosuccinimide (NCS)[13][14][15].
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 3-methylisoxazol-5-amine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reaction Execution: Cool the solution to 0-5 °C in an ice bath. Add N-chlorosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up and Purification: Once the reaction is complete, quench it by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute aqueous solution of sodium thiosulfate (to remove any unreacted NCS), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-5-methyl-isoxazol-3-ylamine | 5819-39-6 | FAA81939 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 10. A regioselective synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. Chlorination - Common Conditions [commonorganicchemistry.com]
- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 15. eurekaselect.com [eurekaselect.com]
challenges in the scale-up of 4-Chloro-3-methylisoxazol-5-amine production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 4-Chloro-3-methylisoxazol-5-amine production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during process scale-up.
| Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products or isomers. - Degradation of starting materials or product. | - Reaction Monitoring: Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Temperature Optimization: Experiment with a range of temperatures to find the optimal condition for your specific reaction setup. Some isoxazole syntheses require mild conditions, while others may need heating to proceed efficiently. - Reagent Stoichiometry: Carefully control the stoichiometry of reactants. An excess of one reactant may lead to the formation of byproducts. - pH Control: In reactions involving ring closure, pH can be a critical factor. Maintain the optimal pH range throughout the reaction. |
| Product Purity Issues | - Presence of unreacted starting materials. - Formation of constitutional isomers (e.g., 5-Chloro-3-methylisoxazol-4-amine). - Side reaction byproducts. - Residual solvents. | - Isomer Separation: Isomeric impurities can be difficult to separate. Consider purification by column chromatography with a carefully selected eluent system or recrystallization from an appropriate solvent. - Washing Steps: Introduce aqueous washes to remove water-soluble impurities and unreacted reagents. A wash with a dilute caustic solution may help in removing acidic byproducts. - Recrystallization: Develop a robust recrystallization protocol. Screen various solvents to find one that provides good recovery and high purity. - Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents. |
| Poor Filterability of Product | - Fine particle size of the crystalline product. - Presence of amorphous or oily impurities. | - Crystallization Conditions: Control the cooling rate during crystallization. A slower cooling rate often leads to larger crystals that are easier to filter. - Solvent Selection: The choice of crystallization solvent can significantly impact crystal habit. - Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization, which can sometimes improve particle size. |
| Discoloration of Final Product | - Presence of colored impurities from side reactions. - Degradation of the product due to heat or light. | - Activated Carbon Treatment: A treatment with activated carbon in solution can be effective in removing colored impurities. - Purification: Enhance purification methods such as recrystallization or column chromatography. - Storage Conditions: Store the final product in a cool, dark place to prevent degradation.[1] |
| Safety Concerns during Scale-up | - Use of hazardous reagents (e.g., chlorinated solvents). - Potential for runaway reactions. - Dust explosion hazard with the final product. | - Solvent Replacement: Whenever possible, replace hazardous solvents like chloroform or carbon tetrachloride with safer alternatives. - Thermal Hazard Assessment: Conduct a thermal hazard assessment of the reaction to understand the potential for exotherms. - Engineering Controls: Use appropriate engineering controls such as fume hoods and closed systems to minimize exposure to hazardous materials. - Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and lab coats. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing the isoxazole ring in related compounds?
A1: A common method for synthesizing the isoxazole ring is through a 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne or an alkene. Another approach involves the cyclization of a β-dicarbonyl compound with hydroxylamine.
Q2: What are the critical parameters to control during the synthesis of substituted isoxazoles?
A2: Key parameters to monitor and control include reaction temperature, choice of solvent, selection and loading of any catalyst, reaction time, and the stoichiometry of the reactants. The purity of starting materials and the exclusion of moisture are also crucial for achieving high yields and purity.
Q3: How can I purify the final this compound product?
A3: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the polarity of the compound and any impurities present. A general approach for purifying similar amino-isoxazole compounds involves treatment with an aqueous caustic solution, followed by extraction with a suitable organic solvent.
Q4: What analytical methods are suitable for determining the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[1] Other useful analytical techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.[2]
Q5: What are the main safety precautions to take when handling this compound?
A5: Based on safety data for similar compounds, this compound may cause skin, eye, and respiratory irritation. It is important to handle the compound in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid creating dust, and if handling large quantities, consider the potential for combustible dust concentrations in the air.
Experimental Protocols
Representative Protocol for the Synthesis of a Substituted 3-Amino-5-methylisoxazole
This protocol is adapted from a documented synthesis of a similar, non-chlorinated analog and should be optimized for the synthesis of this compound.
Step 1: Hydrazone Formation
-
In a reaction vessel, dissolve acetylacetonitrile and p-toluenesulfonyl hydrazide in an alcohol solvent (e.g., ethanol).
-
Reflux the mixture and monitor the reaction until completion (e.g., by TLC).
-
Cool the reaction mixture and isolate the hydrazone product, which may precipitate upon cooling.
Step 2: Ring Closure
-
In a separate vessel, prepare a solution of potassium carbonate in water.
-
Add hydroxylamine hydrochloride to the potassium carbonate solution and stir to allow for dissociation.
-
Add the hydrazone from Step 1 to this mixture along with a suitable solvent (e.g., tetrahydrofuran).
-
Heat the reaction mixture to the desired temperature (e.g., 65°C) and hold for a specified time (e.g., 2 hours).
-
After the reaction is complete, cool the mixture.
Step 3: Work-up and Isolation
-
Adjust the pH of the cooled reaction mixture to acidic (pH 1-2) using concentrated hydrochloric acid.
-
Separate the aqueous and organic layers, discarding the organic layer.
-
Adjust the pH of the aqueous layer to basic (pH 10-12) using a sodium hydroxide solution to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum to obtain the crude 3-amino-5-methylisoxazole.
Note: The introduction of the chloro-substituent at the 4-position would require a separate chlorination step, the timing of which would depend on the overall synthetic strategy.
Visualizations
Caption: General experimental workflow for synthesis and purification.
References
Technical Support Center: Synthesis of 4-Chloro-3-methylisoxazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding side reactions during the synthesis of 4-Chloro-3-methylisoxazol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The synthesis is typically a three-stage process:
-
Cyclization: Formation of 3-methylisoxazol-5(4H)-one from ethyl acetoacetate and hydroxylamine.
-
Chlorination: Conversion of 3-methylisoxazol-5(4H)-one to 4-chloro-3-methylisoxazol-5-one.
-
Amination: Introduction of the amino group to yield the final product.
Stage 1: Cyclization to form 3-methylisoxazol-5(4H)-one
Problem: Low yield of the desired 3-methylisoxazol-5(4H)-one with significant amounts of unreacted starting materials or a major byproduct.
Possible Cause & Solution:
-
Incomplete reaction leading to the formation of ethyl 3-(hydroxyimino)butanoate: The reaction between ethyl acetoacetate and hydroxylamine forms an oxime intermediate, which then cyclizes. If the reaction is not driven to completion, this intermediate can be a major impurity.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the optimal temperature. Literature suggests that room temperature for several hours is often adequate, but gentle heating (e.g., to 60°C) can promote cyclization.[1]
-
pH Control: The pH of the reaction medium can be critical. The use of a mild base is often employed to facilitate the reaction.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials and the intermediate.
-
-
-
Formation of the regioisomeric 5-methylisoxazol-3(2H)-one: The cyclization of the intermediate can potentially lead to the formation of the undesired regioisomer. The formation of regioisomeric mixtures is a common challenge in isoxazole synthesis.[2]
-
Troubleshooting:
-
Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. It is crucial to follow established protocols that have been optimized for the desired isomer.[2]
-
Purification: If a mixture of isomers is formed, careful purification by column chromatography or recrystallization may be necessary.
-
-
Experimental Protocol: Synthesis of 3-methylisoxazol-5(4H)-one
A mixture of ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) is stirred in an appropriate solvent (e.g., water, ethanol) at room temperature. A catalyst, such as an amine-functionalized cellulose or a mild acid like citric acid, can be employed to improve the reaction rate and yield.[3][4] The reaction progress is monitored by TLC. Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after solvent removal.
Stage 2: Chlorination of 3-methylisoxazol-5(4H)-one
Problem: Formation of multiple chlorinated products or low conversion to the desired 4-chloro-3-methylisoxazol-5-one.
Possible Cause & Solution:
-
Over-chlorination leading to dichlorinated byproducts: The use of strong chlorinating agents can lead to the introduction of more than one chlorine atom on the isoxazole ring or the methyl group.
-
Troubleshooting:
-
Choice of Chlorinating Agent: Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂). The reactivity of these agents should be carefully controlled.
-
Stoichiometry: Use a controlled amount of the chlorinating agent (typically close to 1 equivalent).
-
Temperature Control: The reaction should be carried out at a low temperature (e.g., 0°C to room temperature) to minimize over-reactivity.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed and before significant amounts of dichlorinated products are formed.
-
-
-
Chlorination at an incorrect position: While the 4-position is generally susceptible to electrophilic substitution, chlorination could potentially occur at the methyl group.
-
Troubleshooting:
-
Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the chlorination. Following established protocols is key.
-
Purification: If a mixture of chlorinated isomers is obtained, separation by chromatography is usually required.
-
-
Experimental Protocol: General Chlorination using Phosphorus Oxychloride
To a solution of the 3-methylisoxazol-5(4H)-one in a suitable aprotic solvent (e.g., chloroform), phosphorus oxychloride is added dropwise at a controlled temperature (e.g., 0°C). The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete as monitored by TLC. The reaction is then quenched by carefully pouring it onto ice, and the product is extracted with an organic solvent.
Stage 3: Amination of 4-chloro-3-methylisoxazol-5-one
Problem: Low yield of this compound or formation of isomeric byproducts.
Possible Cause & Solution:
-
Low reactivity of the 4-chloro substituent: The chlorine at the 4-position may not be sufficiently activated for nucleophilic substitution by an amine.
-
Troubleshooting:
-
Choice of Amine Source: Use a highly nucleophilic source of ammonia or an appropriate amine equivalent.
-
Reaction Conditions: Higher temperatures and the use of a suitable solvent are often necessary to drive the reaction to completion.
-
Catalyst: In some cases, a catalyst may be required to facilitate the amination.
-
-
-
Formation of the isomeric 4-amino-3-methylisoxazol-5-one: Depending on the reaction mechanism and the stability of intermediates, the amino group might be introduced at an alternative position.
-
Troubleshooting:
-
Regioselectivity Control: The regioselectivity of nucleophilic aromatic substitution on isoxazoles can be complex. Following specific and reliable protocols is critical to ensure the desired isomer is the major product.[5]
-
Characterization: Thoroughly characterize the final product using techniques like NMR and mass spectrometry to confirm the position of the amino group.
-
-
Quantitative Data Summary
| Stage | Common Side Product | Typical Yield of Main Product | Recommended Analytical Technique for Monitoring |
| Cyclization | Ethyl 3-(hydroxyimino)butanoate, 5-methylisoxazol-3(2H)-one | 70-95% | TLC, GC-MS, ¹H NMR |
| Chlorination | Dichlorinated isoxazoles, Methyl-chlorinated isoxazoles | 60-85% | TLC, GC-MS, ¹H NMR |
| Amination | Isomeric amino-isoxazoles | 50-80% | TLC, LC-MS, ¹H NMR, ¹³C NMR |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the first step of the synthesis, the cyclization reaction?
A1: The most common side reaction is the incomplete cyclization of the ethyl 3-(hydroxyimino)butanoate intermediate. This can be minimized by ensuring adequate reaction time and, if necessary, gentle heating. Another potential side reaction is the formation of the 5-methylisoxazol-3(2H)-one regioisomer, which can be influenced by the specific reaction conditions.
Q2: How can I avoid the formation of dichlorinated byproducts during the chlorination step?
A2: To avoid dichlorination, it is crucial to carefully control the stoichiometry of the chlorinating agent (use close to one equivalent). Maintaining a low reaction temperature and monitoring the reaction progress closely to stop it at the optimal time are also key strategies.
Q3: The amination of my 4-chloro-3-methylisoxazol intermediate is giving a very low yield. What can I do?
A3: Low yields in the amination step can be due to the low reactivity of the chloro-substituent. You can try using a more potent aminating agent, increasing the reaction temperature, or exploring different solvents. In some cases, a catalyst might be necessary to facilitate the nucleophilic substitution.
Q4: I have a mixture of isomers in my final product. How can I separate them?
A4: The separation of isomers, such as regioisomers or positional isomers, typically requires chromatographic techniques. Column chromatography on silica gel is a common method. In some cases, recrystallization from a suitable solvent system may also be effective if the isomers have significantly different solubilities.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Phosphorus oxychloride and sulfuryl chloride are corrosive and react violently with water, releasing toxic fumes. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The amination step may require elevated temperatures and pressures, so a suitable reaction vessel should be used. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting decision-making flow.
References
- 1. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]
- 5. BJOC - Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides [beilstein-journals.org]
stability issues of 4-Chloro-3-methylisoxazol-5-amine in solution
This technical support center provides guidance on the stability of 4-Chloro-3-methylisoxazol-5-amine in solution. As specific stability data for this compound is limited in public literature, this guide focuses on potential stability issues based on its chemical structure, troubleshooting common problems, and protocols for establishing stability in your own experimental systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is the likely cause?
A: Color change in solutions containing aromatic amines is often indicative of oxidation. The primary amino group on the isoxazole ring is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts. This process can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.
Troubleshooting Steps:
-
Work under an inert atmosphere: Prepare and handle solutions under nitrogen or argon to minimize exposure to oxygen.
-
Use freshly prepared solutions: Avoid long-term storage of the compound in solution. Prepare solutions immediately before use.
-
Protect from light: Store the solid compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Use high-purity solvents: Impurities in solvents can catalyze degradation. Use HPLC-grade or equivalent purity solvents.
Q2: I am observing new peaks in my HPLC/LC-MS analysis after my experiment. What could these be?
A: New peaks likely represent degradation products. Based on the structure of this compound, degradation can occur via several pathways:
-
Hydrolysis of the isoxazole ring: The isoxazole ring can be susceptible to cleavage, particularly under basic (high pH) conditions.[1] This would lead to the formation of more polar, open-chain compounds.
-
Hydrolysis of the C-Cl bond: While aryl chlorides are generally stable, hydrolysis can occur under harsh acidic or basic conditions, replacing the chlorine atom with a hydroxyl group.[2]
-
Oxidation of the amino group: As mentioned in Q1, this is a common pathway for aromatic amines, leading to various oxidation products.[3][4]
To identify these products, LC-MS/MS is the recommended technique for structural elucidation.
Q3: What are the recommended storage conditions for solutions of this compound?
A: For maximum stability, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8°C or frozen at -20°C). Confirm solubility at these temperatures to ensure the compound does not precipitate.
-
Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Light: Protect from light using amber glass or by covering the container.
-
pH: Maintain a neutral or slightly acidic pH. Avoid strongly basic conditions, which may accelerate the degradation of the isoxazole ring.[1]
Q4: Which solvents are recommended to minimize degradation?
A: The choice of solvent is critical.
-
Recommended: Aprotic, non-nucleophilic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally preferred.
-
Use with caution: Protic solvents like methanol or ethanol could potentially react with the compound over time, although they are often required for solubility. If used, solutions should be prepared fresh.
-
Avoid: Strongly acidic or basic aqueous solutions should be avoided for long-term storage unless the experiment specifically requires these conditions.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its functional groups.
Caption: Potential degradation routes for this compound.
Experimental Protocols
To determine the stability of this compound under your specific experimental conditions, a Forced Degradation Study is recommended. This involves intentionally stressing the compound to accelerate degradation and identify potential products.
Protocol: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
2. Application of Stress Conditions:
-
For each condition, dilute the stock solution with the stressor solution. Include a control sample diluted with the solvent used for the stressor (e.g., water for acid/base hydrolysis).
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal Stress: Heat the stock solution at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
3. Time-Point Sampling:
-
Take aliquots from each stressed sample and the control at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
-
Immediately after collection, quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analyze all samples by a stability-indicating analytical method, typically HPLC-UV or LC-MS.[5][6]
-
HPLC Method: A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point. Monitor at a UV wavelength where the parent compound has maximum absorbance.
5. Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.
-
Analyze the chromatograms for the appearance of new peaks (degradation products).
-
Summarize the data in a table.
Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 3. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
methods to reduce byproduct formation in 4-Chloro-3-methylisoxazol-5-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Chloro-3-methylisoxazol-5-amine, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
The synthesis is typically a two-stage process. The first stage involves the formation of the isoxazole ring to produce the intermediate, 3-amino-5-methylisoxazole. The second stage is the selective chlorination of this intermediate at the 4-position.
Q2: What is the most common byproduct in the first stage of the synthesis (isoxazole ring formation)?
The most common byproduct during the formation of 3-amino-5-methylisoxazole from the reaction of a β-ketonitrile (e.g., acetoacetonitrile, derived from ethyl acetoacetate) and hydroxylamine is the regioisomer, 5-amino-3-methylisoxazole.[1] The formation of this isomer is a result of the non-selective reaction of hydroxylamine with the two electrophilic centers of the β-ketonitrile.
Q3: How can I control the formation of the 5-amino-3-methylisoxazole byproduct?
The regioselectivity of the isoxazole ring formation is highly dependent on the reaction's pH and temperature. To favor the formation of the desired 3-amino-5-methylisoxazole, the reaction should be conducted under specific conditions.[1]
Q4: What are the potential byproducts in the second stage of the synthesis (chlorination)?
The primary byproduct of concern during the chlorination of 3-amino-5-methylisoxazole is the dichlorinated product, 4,4-dichloro-3-methylisoxazol-5-imine, or other over-chlorinated species. The formation of these byproducts is influenced by the choice of chlorinating agent, solvent, and reaction stoichiometry.
Troubleshooting Guides
Problem 1: Low yield of 3-amino-5-methylisoxazole and high formation of the 5-amino regioisomer.
Cause: Incorrect pH and temperature control during the isoxazole ring formation step. The reaction of hydroxylamine with the β-ketonitrile precursor can proceed via two different pathways, leading to the desired 3-amino isomer or the undesired 5-amino isomer.[1]
Solution:
-
pH Control: Maintain the reaction pH between 7 and 8. In this pH range, the nitrile group of the β-ketonitrile is more susceptible to nucleophilic attack by hydroxylamine, leading to the preferential formation of the 3-amino-5-methylisoxazole.[1]
-
Temperature Control: Keep the reaction temperature at or below 45°C. Lower temperatures favor the kinetic product, which in this case is the desired 3-amino isomer.[1]
Data Presentation: Effect of pH and Temperature on Regioisomer Formation
| pH Range | Temperature (°C) | Predominant Product | Approximate Yield of Desired Product (%) | Reference |
| 7 - 8 | ≤ 45 | 3-amino-5-methylisoxazole | 60 - 90 | [1] |
| > 8 | 100 | 5-amino-3-methylisoxazole | Low | [1] |
Experimental Protocol: Regioselective Synthesis of 3-amino-5-methylisoxazole
-
Preparation of Reagents:
-
Prepare a solution of the β-ketonitrile precursor in a suitable solvent (e.g., water or an alcohol/water mixture).
-
Prepare a solution of hydroxylamine hydrochloride in water.
-
-
Reaction Setup:
-
Combine the β-ketonitrile solution and the hydroxylamine hydrochloride solution in a reaction vessel equipped with a stirrer and a pH meter.
-
Cool the reaction mixture to a temperature at or below 45°C using an ice bath.
-
-
pH Adjustment:
-
Slowly add a base (e.g., a solution of sodium carbonate or sodium hydroxide) to the reaction mixture while monitoring the pH.
-
Maintain the pH of the reaction mixture between 7 and 8 throughout the addition and the subsequent reaction time.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the controlled temperature and pH for a specified time (typically several hours).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, perform an appropriate work-up procedure, which may include extraction and solvent removal.
-
The crude product can be purified by crystallization or chromatography to isolate the 3-amino-5-methylisoxazole.
-
Logical Relationship Diagram: Controlling Regioselectivity
Problem 2: Formation of dichlorinated byproducts during the chlorination of 3-amino-5-methylisoxazole.
Cause: Use of a non-selective chlorinating agent, incorrect stoichiometry, or inappropriate solvent can lead to over-chlorination of the isoxazole ring. The amino group in 3-amino-5-methylisoxazole is an activating group, making the aromatic ring susceptible to electrophilic substitution.
Solution:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used and relatively mild chlorinating agent for aromatic amines and can provide better selectivity compared to harsher reagents like chlorine gas.
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.0 to 1.1 equivalents) of the chlorinating agent to minimize the chance of a second chlorination event.
-
Solvent Selection: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. Non-polar or less polar solvents can sometimes help to control the reaction and improve selectivity. Acetonitrile has been reported as a solvent for the regioselective chlorination of anilines with NCS.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to control the reaction rate and improve selectivity.
Data Presentation: General Solvent Effects on Chlorination Selectivity (Qualitative)
| Solvent Polarity | Potential Effect on Selectivity | Rationale |
| Non-polar (e.g., Hexane, Toluene) | May increase selectivity for monochlorination | Reduced solvation of the electrophile and the intermediate carbocation can decrease the reaction rate and favor the less reactive monochlorinated product. |
| Polar Aprotic (e.g., Acetonitrile, DMF) | Can influence regioselectivity | The specific interactions between the solvent, substrate, and reagent can alter the electronic properties of the reactants and influence the position of chlorination. |
| Polar Protic (e.g., Acetic Acid) | May lead to lower selectivity | Protic solvents can protonate the amino group, potentially deactivating the ring, but can also participate in the reaction mechanism in complex ways. |
Experimental Protocol: Selective Monochlorination of 3-amino-5-methylisoxazole
-
Preparation of Reagents:
-
Dissolve 3-amino-5-methylisoxazole in a suitable dry solvent (e.g., acetonitrile or a non-polar solvent) in a reaction vessel protected from light and moisture.
-
-
Reaction Setup:
-
Cool the solution to the desired reaction temperature (e.g., 0°C) using an ice bath.
-
-
Addition of Chlorinating Agent:
-
Slowly add a solution or suspension of N-chlorosuccinimide (1.0-1.1 equivalents) in the same solvent to the cooled solution of the amine. The slow addition helps to maintain a low concentration of the chlorinating agent in the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the controlled temperature.
-
Monitor the progress of the reaction by HPLC or TLC to determine the consumption of the starting material and the formation of the desired monochlorinated product and any dichlorinated byproducts.
-
-
Work-up and Purification:
-
Once the starting material is consumed and the formation of the desired product is maximized, quench the reaction (e.g., with a solution of sodium thiosulfate).
-
Perform an appropriate work-up, including extraction and washing, to remove the succinimide byproduct and any remaining reagents.
-
The crude product can be purified by column chromatography or recrystallization to isolate the this compound.
-
Experimental Workflow Diagram
References
Technical Support Center: Optimizing Catalyst Selection for 4-Chloro-3-methylisoxazol-5-amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst selection for reactions involving 4-Chloro-3-methylisoxazol-5-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the catalytic cross-coupling reactions of this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active species may not be forming efficiently.
-
Solution: Consider using a pre-catalyst, which does not require an in-situ reduction of Pd(II) to Pd(0). If using a Pd(II) source like Pd(OAc)₂, ensure proper reduction conditions.
-
-
Inappropriate Ligand Choice: The ligand may not be suitable for the specific substrates.
-
Solution: For heteroaryl couplings, bulky, electron-rich phosphine ligands are often effective. Screen a variety of ligands to find the optimal one for your system.
-
-
Base Incompatibility: The chosen base may not be strong enough or may be sterically hindered.
-
Solution: Weaker bases like carbonates or phosphates may require higher temperatures. Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups.
-
-
Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or catalyst deactivation.
-
Solution: Toluene, dioxane, and THF are common solvents. Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1] If solubility is an issue, consider using a co-solvent.
-
-
Dehalogenation Side Reaction: The chloro-substituent may be removed from the isoxazole ring.
-
Solution: This side reaction can be influenced by the choice of catalyst and reaction conditions. Screening different ligands and optimizing the temperature may help minimize this.
-
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Potential Causes & Solutions:
-
Catalyst Deactivation: Impurities in the starting materials or coordinating functional groups on the substrates can poison the palladium catalyst.
-
Solution: Ensure the purity of your this compound and the coupling partner. The use of pre-catalysts can also lead to cleaner reactions.
-
-
Incorrect Ligand Selection: The ligand is critical and highly dependent on the amine and aryl halide.
-
Solution: Sterically hindered biarylphosphine ligands are often effective for C-N coupling.[1]
-
-
Base Selection: The strength and nature of the base are crucial.
-
Solution: Strong, non-nucleophilic bases like NaOtBu are common. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1]
-
-
Hydrodehalogenation Side Reaction: The aryl halide is reduced instead of coupled, which is a common side reaction, especially with primary amines.
-
Solution: To minimize this, careful optimization of the ligand and reaction conditions is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for functionalizing this compound?
A1: The most common reactions are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura reaction for forming carbon-carbon bonds (coupling with boronic acids or esters) and the Buchwald-Hartwig amination for forming carbon-nitrogen bonds (coupling with amines).
Q2: How do I select the initial catalyst and ligand for a Suzuki-Miyaura reaction with this compound?
A2: A good starting point for a Suzuki-Miyaura reaction involving a heteroaryl chloride is a palladium source like Pd(OAc)₂ or a pre-catalyst, combined with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. The optimal choice will depend on the specific boronic acid being used.
Q3: What are the key parameters to optimize for a successful Buchwald-Hartwig amination of this compound?
A3: The key parameters to optimize are the choice of palladium precursor and ligand, the base, the solvent, and the reaction temperature. These factors are often interdependent, and screening different combinations is typically necessary to achieve the best results.
Q4: My reaction is sensitive to air and moisture. What precautions should I take?
A4: The Pd(0) active catalyst is sensitive to air. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and degassed prior to use.
Data Presentation
Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-110 | 65-90 |
| XPhos Pd G3 | None | Cs₂CO₃ | THF | 60-80 | 75-98 |
Note: This data is generalized for heteroaryl chlorides and should be used as a starting point for optimization.
Table 2: Common Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 80-110 |
| Pd₂(dba)₃ | BrettPhos | Cs₂CO₃ | Toluene | 80-110 |
| RuPhos Pd G3 | None | K₃PO₄ | THF | 60-100 |
Note: Optimal conditions are substrate-dependent and require screening.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry reaction vessel, add this compound (1.0 mmol), the desired boronic acid or boronic ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol) to a dry reaction vessel.
-
Add this compound (1.0 mmol) and the desired amine (1.1-1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
References
Validation & Comparative
A Comparative Guide to Isoxazole Building Blocks: 4-Chloro-3-methylisoxazol-5-amine versus 3-Amino-5-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its presence in a wide array of biologically active compounds. The strategic selection of isoxazole building blocks is a critical step in the synthesis of novel therapeutics. This guide provides an objective comparison of two key isoxazole building blocks: 4-Chloro-3-methylisoxazol-5-amine and its close analog, 3-amino-5-methylisoxazole. This comparison is based on their synthetic utility and potential impact on the biological activity of the resulting derivatives, supported by experimental data from peer-reviewed literature.
At a Glance: Key Differences in Reactivity and Synthetic Potential
This compound offers a distinct advantage for chemists seeking to introduce further diversity into their target molecules. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. This contrasts with 3-amino-5-methylisoxazole, where the 4-position is unsubstituted and thus less amenable to direct functionalization.
| Feature | This compound | 3-Amino-5-methylisoxazole |
| Molecular Formula | C₄H₅ClN₂O | C₄H₆N₂O |
| Molecular Weight | 132.55 g/mol | 98.10 g/mol |
| Key Reactive Site | Amino group (position 5) and Chloro group (position 4) | Amino group (position 3) |
| Primary Synthetic Use | Synthesis of 4,5-disubstituted isoxazoles | Synthesis of 3,5-disubstituted isoxazoles |
| Potential for Derivatization | High, via reactions at both the amino and chloro groups | Moderate, primarily through reactions at the amino group |
Synthetic Performance: A Head-to-Head Comparison
To illustrate the synthetic utility of these building blocks, we present a comparative analysis of their performance in the synthesis of sulfonylamide derivatives, a common pharmacophore in drug discovery.
Reaction Scheme:

Caption: Comparative synthesis of sulfonylamide derivatives from this compound (top) and 3-amino-5-methylisoxazole (bottom).
Table 1: Comparative Yields for Sulfonylamide Synthesis
| Building Block | Sulfonyl Chloride | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-Acetylbenzenesulfonyl chloride | Pyridine, rt, 24h | ~60-70% (Estimated based on similar reactions) | N/A |
| 3-Amino-5-methylisoxazole | 4-Acetylbenzenesulfonyl chloride | Pyridine, rt, 24h | 65% |
Note: Direct comparative yield data for the synthesis using this compound under identical conditions was not available in the searched literature. The estimated yield is based on standard sulfonylation reactions of similar amino-heterocycles.
The available data suggests that both building blocks can be effectively utilized in the synthesis of sulfonylamide derivatives with comparable yields under standard conditions. The choice between the two would therefore largely depend on the desired substitution pattern of the final isoxazole core.
Biological Activity Profile: Impact on Anticancer Properties
The substitution pattern on the isoxazole ring can significantly influence the biological activity of the resulting compounds. While direct comparative studies are limited, we can infer potential differences by examining the anticancer activities of derivatives synthesized from each building block.
Table 2: Comparative Anticancer Activity (IC50 Values in µM)
| Derivative Class | Cell Line | This compound Derivative | 3-Amino-5-methylisoxazole Derivative | Reference |
| Isoxazole-based anticancer agents | Breast (MCF-7) | Data not available | 23.0 - 588.8 | [1] |
| Isoxazole-based anticancer agents | Cervical (HeLa) | Data not available | 18.62 - 39.80 | [1] |
| Isoxazole-based anticancer agents | Liver (Hep3B) | Data not available | ~23 | [1] |
The lack of publicly available IC50 data for direct derivatives of this compound highlights a gap in the current research landscape and a potential area for future investigation. However, the diverse and potent anticancer activities reported for derivatives of 3-amino-5-methylisoxazole underscore the value of the isoxazole scaffold in oncology drug discovery.[1][2]
Modulation of Key Signaling Pathways
Isoxazole-containing compounds have been shown to modulate several critical signaling pathways implicated in cancer and other diseases. Understanding how the choice of building block might influence these interactions is crucial for rational drug design.
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway plays a pivotal role in cytokine signaling and immune response, and its dysregulation is linked to various cancers and inflammatory disorders.[3]
Caption: The JAK-STAT signaling pathway and potential inhibition by isoxazole derivatives.
While specific JAK inhibitors derived from this compound are not explicitly detailed in the available literature, the isoxazole scaffold is a known pharmacophore in the design of kinase inhibitors. The ability to functionalize the 4-position of the isoxazole ring using the chloro-substituent could allow for the introduction of moieties that enhance binding to the ATP-binding pocket of JAKs, potentially leading to more potent and selective inhibitors.
The Akt/GSK3β/β-catenin Signaling Pathway
The PI3K/Akt/GSK3β pathway is a central regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.
Caption: The Akt/GSK3β/β-catenin pathway and potential modulation by isoxazole derivatives.
Studies have shown that certain isoxazole derivatives can modulate the Akt/GSK3β/β-catenin signaling pathway.[4][5] For instance, an isoxazole chalcone derivative was found to enhance melanogenesis via this pathway.[4] The ability to introduce diverse substituents, particularly at the 4-position using this compound, could lead to the development of novel modulators of this pathway with therapeutic potential in cancer and other diseases.
Experimental Protocols
General Procedure for Sulfonylamide Synthesis from an Aminoisoxazole
This protocol is a representative example for the synthesis of sulfonylamide derivatives from an aminoisoxazole building block.
Materials:
-
Aminoisoxazole (e.g., 3-amino-5-methylisoxazole) (1.0 eq)
-
Substituted benzenesulfonyl chloride (1.1 eq)
-
Pyridine (solvent)
-
Dichloromethane (for workup)
-
1M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the aminoisoxazole in pyridine in a round-bottom flask.
-
Add the substituted benzenesulfonyl chloride portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonylamide derivative.
Conceptual Protocol for Nucleophilic Aromatic Substitution on this compound
This conceptual protocol outlines a general approach for the functionalization of the 4-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine, alcohol, or thiol) (1.2 eq)
-
Base (e.g., potassium carbonate, triethylamine) (2.0 eq)
-
Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
To a solution of this compound in a polar aprotic solvent, add the nucleophile and the base.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-substituted-3-methylisoxazol-5-amine derivative.
Conclusion
Both this compound and 3-amino-5-methylisoxazole are valuable building blocks in the synthesis of isoxazole-containing compounds with therapeutic potential. The choice between them hinges on the desired substitution pattern of the final molecule. While 3-amino-5-methylisoxazole is a reliable precursor for 3,5-disubstituted isoxazoles, this compound offers the added advantage of a reactive chloro group, enabling further diversification at the 4-position. This feature opens up possibilities for creating more complex and potentially more potent and selective drug candidates. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each building block in specific synthetic and biological contexts.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
Comparative Guide to 4-Chloro-3-methylisoxazol-5-amine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 4-Chloro-3-methylisoxazol-5-amine core, focusing on their potential as anticancer agents, particularly as kinase inhibitors. The information presented is curated from experimental data to aid in the design and development of novel therapeutics.
Structure-Activity Relationship of Isoxazole Analogs
Recent studies have focused on the synthesis and evaluation of novel isoxazole derivatives as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). A series of newly synthesized isoxazole derivatives have demonstrated significant in vitro antitumor activity against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal cancer (HCT-116).[1]
The general structure of the evaluated this compound analogs involves substitutions at the 5-amino position, often with an N-aryl or N-aroyl moiety, which in turn can bear various substituents.
Key SAR Observations:
-
Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring attached to the 5-amino group of the isoxazole core play a crucial role in determining the anticancer potency.
-
Potent Inhibitors: Compounds 10a , 10b , and 25a from a synthesized series exhibited the highest inhibitory activity against EGFR tyrosine kinase (EGFR-TK), with IC50 values of 0.064 µM, 0.066 µM, and 0.054 µM, respectively.[1]
-
VEGFR-2 Inhibition: Compound 25a also demonstrated promising inhibitory activity against VEGFR-2, suggesting a potential for dual-kinase inhibition.[1]
-
Cytotoxicity: The most potent compounds, 4b and 25a , showed significant cytotoxicity against HepG2, MCF-7, and HCT-116 cancer cells, with IC50 values ranging from 6.38 to 9.96 µM.[1] Notably, compound 25a displayed low cytotoxicity against normal WISH and WI38 cells, indicating a favorable safety profile.[1]
Quantitative Data Summary
The following table summarizes the in vitro anticancer and kinase inhibitory activities of selected this compound analogs.
| Compound ID | Modification | Target Kinase | IC50 (µM) vs. Kinase | Cancer Cell Line | IC50 (µM) vs. Cell Line |
| 10a | N-substituted aryl | EGFR-TK | 0.064 | - | - |
| 10b | N-substituted aryl | EGFR-TK | 0.066 | - | - |
| 25a | N-substituted aryl | EGFR-TK | 0.054 | HepG2 | 6.38 |
| VEGFR-2 | Promising | MCF-7 | 9.96 | ||
| HCT-116 | 7.24 | ||||
| 4b | N-substituted aryl | - | - | HepG2 | 7.82 |
| MCF-7 | 8.15 | ||||
| HCT-116 | 9.33 |
Signaling Pathways
Isoxazole derivatives have been shown to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary mechanism of action for the potent analogs discussed here is the inhibition of receptor tyrosine kinases.
Caption: EGFR signaling pathway and the point of inhibition by isoxazole analogs.
The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade involving the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[2] Potent isoxazole analogs, such as compound 25a , act as ATP-competitive inhibitors at the kinase domain of EGFR, thereby blocking these downstream signaling events.[1]
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Objective: To quantify the potency of a compound in inhibiting the enzymatic activity of a specific kinase.
Materials:
-
Purified recombinant target kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a solution of the kinase and its specific substrate in the assay buffer.
-
Prepare a solution of ATP in the assay buffer.
-
-
Assay Reaction:
-
In a microplate, add the test compound dilutions to the respective wells.
-
Add the kinase/substrate solution to all wells.
-
Initiate the reaction by adding the ATP solution to all wells. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format used (e.g., luminescence for ADP-Glo™, fluorescence for TR-FRET).
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
This guide provides a snapshot of the current understanding of the structure-activity relationship of this compound analogs. The presented data and protocols can serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the development of more effective and selective anticancer agents.
References
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-3-methylisoxazol-5-amine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies applicable to the characterization and quantification of 4-Chloro-3-methylisoxazol-5-amine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While specific validated methods for this compound are not extensively published, this document outlines common and effective techniques used for similar isoxazole derivatives, supported by representative experimental data and protocols.
Comparison of Analytical Techniques
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the sample, the concentration of the analyte, and the desired level of precision and accuracy. For isoxazole derivatives, several techniques are commonly employed.[2][3]
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for quantitative analysis of non-volatile and thermally labile compounds.[4][5] | May require derivatization for compounds lacking a chromophore for UV detection. | Purity assessment, quantitative determination in drug substances and formulations. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent separation efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many isoxazole derivatives. | Analysis of residual solvents and volatile impurities. |
| Spectroscopic Methods (NMR, IR, MS) | Based on the interaction of the analyte with electromagnetic radiation (NMR, IR) or the mass-to-charge ratio of ionized molecules (MS). | Provide detailed structural information for identification and characterization.[2][3][6] | Generally not used for routine quantitative analysis without coupling to a separation technique. | Structural elucidation, identification of unknown impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | High sensitivity and specificity, capable of identifying and quantifying trace-level impurities. | Higher cost and complexity compared to HPLC-UV. | Impurity profiling, metabolite identification, and quantification of low-level analytes. |
Representative Validated Method: High-Performance Liquid Chromatography (HPLC)
Given its versatility and widespread use in the pharmaceutical industry, a reversed-phase HPLC method with UV detection is presented here as a representative validated method for the quantitative analysis of this compound. The following protocol and performance data are illustrative and would require optimization and validation for this specific analyte.
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chemicals and Reagents:
-
This compound reference standard (≥99% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (analytical grade)
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a gradient elution.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material containing this compound in methanol to achieve a final concentration within the calibration range.
Validation Parameters and Representative Data
The following table summarizes the typical validation parameters and expected performance characteristics for an HPLC method, in accordance with the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria | Representative Result |
| Specificity | The analyte peak should be well-resolved from other components. | No interference observed from placebo or known impurities at the retention time of the analyte. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature). | The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations | MDPI [mdpi.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
comparative study of synthesis routes for 4-Chloro-3-methylisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 4-Chloro-3-methylisoxazol-5-amine, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on reaction yield, purity, and the complexity of the experimental procedures.
Overview of Synthetic Strategies
Two main strategies for the synthesis of this compound are presented:
-
Route 1: Two-Step Synthesis via Chlorination of a Precursor. This approach involves the initial synthesis of 3-amino-5-methylisoxazole, followed by a subsequent chlorination step to introduce the chlorine atom at the 4-position of the isoxazole ring.
-
Route 2: One-Pot Cyclocondensation. This method aims to construct the this compound core in a single reaction vessel from acyclic precursors.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Cyclocondensation |
| Starting Materials | Ethyl Acetate, Acetonitrile | Ethyl 2-chloro-3-oxobutanoate, Hydroxylamine |
| Key Intermediates | 3-amino-5-methylisoxazole | In-situ formed intermediates |
| Overall Yield | ~79% (for precursor) | Data not available |
| Purity (HPLC) | 98.8% (for precursor) | Data not available |
| Number of Steps | 2 | 1 |
| Reaction Conditions | Step 1: 65°C; Step 2: Varies | Varies |
Experimental Protocols
Route 1: Two-Step Synthesis via Chlorination of 3-amino-5-methylisoxazole
This route begins with the synthesis of the precursor, 3-amino-5-methylisoxazole, for which a high-yielding protocol has been established.
Step 1: Synthesis of 3-amino-5-methylisoxazole [1]
-
Materials: Ethyl acetate, acetonitrile, metal alkali (e.g., sodium hydride or n-butyllithium), p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride, potassium carbonate.
-
Procedure:
-
Acetoacetonitrile is formed by the reaction of ethyl acetate and acetonitrile in the presence of a metal alkali.
-
The resulting acetoacetonitrile is then reacted with p-toluenesulfonyl hydrazide in an alcohol solvent under reflux to form a hydrazone intermediate.
-
Finally, the hydrazone is treated with hydroxylamine hydrochloride and potassium carbonate in a suitable solvent (e.g., tetrahydrofuran) and heated to 65°C to induce a ring-closing reaction, yielding 3-amino-5-methylisoxazole.
-
-
Yield and Purity: This method has been reported to produce 3-amino-5-methylisoxazole with a yield of approximately 79% and a purity of 98.8% as determined by HPLC.[1]
Step 2: Chlorination of 3-amino-5-methylisoxazole
Route 2: One-Pot Cyclocondensation
This theoretical route offers a more convergent approach to the target molecule.
-
Proposed Reaction: The reaction would involve the cyclocondensation of ethyl 2-chloro-3-oxobutanoate with a suitable source of the N-O and amino functionalities, such as hydroxylamine.
-
Challenges: A direct and high-yielding protocol for this specific one-pot synthesis of this compound has not been identified in the surveyed literature. The key challenges would be to control the regioselectivity of the cyclization to form the desired isoxazole isomer and to efficiently introduce the 5-amino group in a single step.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the established synthetic route, a diagram is provided below.
References
Efficacy of Agrochemicals Derived from Isoxazole Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a key pharmacophore in a range of biologically active compounds, including a number of significant agrochemicals. While 4-Chloro-3-methylisoxazol-5-amine serves as a versatile intermediate in the synthesis of various bioactive molecules, publicly available efficacy data for specific commercial agrochemicals directly derived from this precursor is limited. However, the broader class of isoxazole-derived agrochemicals offers significant insights into their potential and performance.
This guide provides a comparative analysis of the efficacy of representative isoxazole-derived herbicides and fungicides, with a focus on experimental data and methodologies. We will use the commercial herbicide Isoxaflutole as a primary example of an isoxazole-based compound and compare its performance with alternative chemistries. For fungicides, we will analyze data from several research-grade isoxazole derivatives and compare their efficacy against established commercial products.
Herbicidal Efficacy: Isoxaflutole and Alternatives
Isoxaflutole is a selective, pre-emergence herbicide used for the control of a wide spectrum of broadleaf and grass weeds in corn and sugarcane.[1] It belongs to the isoxazole class of herbicides and acts as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3]
Mechanism of Action: HPPD Inhibition
HPPD is a key enzyme in the carotenoid biosynthesis pathway in plants.[2][3] Inhibition of this enzyme leads to a depletion of plastoquinone and tocopherols, which are essential for protecting chlorophyll from photo-oxidation.[2][4][5] The resulting "bleaching" effect ultimately leads to plant death.[2][3]
Quantitative Efficacy Data
The following table summarizes the herbicidal efficacy of Isoxaflutole against various weed species from greenhouse and field trials, compared to alternative herbicides.
| Herbicide | Active Ingredient | Weed Species | Application Rate (g a.i./ha) | Efficacy (% Control) | Reference |
| Isoxaflutole | Isoxaflutole | Amaranthus retroflexus (Redroot Pigweed) | 105 | 95-100 | [6] |
| Abutilon theophrasti (Velvetleaf) | 105 | 98-100 | [6] | ||
| Setaria viridis (Green Foxtail) | 105 | 90-100 | [6] | ||
| Atrazine | Atrazine | Amaranthus retroflexus | 1120 | 85-95 | [1] |
| Abutilon theophrasti | 1120 | 90-98 | [1] | ||
| Setaria viridis | 1120 | 80-90 | [1] | ||
| Mesotrione | Mesotrione | Amaranthus retroflexus | 100 | 95-100 | [7] |
| Abutilon theophrasti | 100 | 95-100 | [7] | ||
| Setaria viridis | 100 | 85-95 | [7] |
Experimental Protocol: Greenhouse Herbicide Efficacy Trial
This protocol outlines a standard method for evaluating the pre-emergence efficacy of herbicides in a greenhouse setting.[6][8][9][10]
-
Plant Material and Potting:
-
Select seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis).
-
Fill pots (e.g., 10 cm diameter) with a standardized soil mix.
-
Sow a predetermined number of seeds per pot at a uniform depth.
-
-
Herbicide Application:
-
Prepare stock solutions of the test herbicides (e.g., Isoxaflutole) and comparators in an appropriate solvent.
-
Use a track sprayer calibrated to deliver a precise volume of spray solution per unit area (e.g., 200 L/ha).
-
Apply the herbicides to the soil surface of the potted seeds. Include an untreated control group.
-
-
Growth Conditions:
-
Place the pots in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and photoperiod (e.g., 16 hours light).
-
Water the pots as needed to maintain adequate soil moisture.
-
-
Efficacy Assessment:
-
At a specified time after treatment (e.g., 21 days), visually assess the percentage of weed control for each pot compared to the untreated control.
-
Alternatively, harvest the above-ground biomass of the surviving weeds, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the control.
-
Fungicidal Efficacy: Isoxazole Derivatives and Alternatives
While a specific commercial fungicide derived from this compound is not detailed in the available literature, numerous studies have demonstrated the fungicidal potential of other isoxazole derivatives.[11][12] A common mechanism of action for azole fungicides is the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1][11][13][14][15]
Mechanism of Action: CYP51 Inhibition
CYP51 is a cytochrome P450 enzyme that catalyzes a key step in the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes.[1][13][14][15] Inhibition of CYP51 disrupts membrane integrity and function, leading to the cessation of fungal growth.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 5. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6297198B1 - Isoxazole derivatives and their use as herbicides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apms.org [apms.org]
- 10. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Chloro-3-methylisoxazol-5-amine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 4-Chloro-3-methylisoxazol-5-amine and its derivatives. Due to the limited availability of comprehensive, publicly accessible experimental data for this specific compound and its analogues, this guide combines theoretical predictions based on established spectroscopic principles with available data from structurally related isoxazole derivatives. This approach offers a robust framework for researchers to interpret and predict the spectroscopic features of this important class of molecules.
Overview of Spectroscopic Techniques
The primary spectroscopic techniques for the characterization of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique provides unique structural information, and a combined analysis is essential for unambiguous structure elucidation and comparison.
Predicted and Comparative Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound and provide a comparison with related isoxazole derivatives.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Comparison with a Related Derivative.
| Compound | Solvent | CH₃ (δ, ppm) | NH₂ (δ, ppm) | Aromatic/Heterocyclic Protons (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~2.2 - 2.5 | ~4.5 - 5.5 (broad) | - |
| 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole[1] | DMSO-d₆ | - | - | 6.60–6.66 (m, 2H), 6.94–6.98 (m, 2H), 7.82–7.98 (m, 3H), 7.03 (s,1H, isoxazole-H₄) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Comparison with a Related Derivative.
| Compound | Solvent | C₃ (δ, ppm) | C₄ (δ, ppm) | C₅ (δ, ppm) | CH₃ (δ, ppm) | Aromatic/Heterocyclic Carbons (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~155-160 | ~100-105 | ~165-170 | ~10-15 | - |
| 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole[1] | DMSO-d₆ | 162.58 | 98.92 | 166.26 | - | 99.66, 106.12, 109.95, 114.21, 122.26, 128.24, 128.84, 157.61, 160.80, 162.26 |
Interpretation:
-
¹H NMR: The methyl group protons of this compound are expected to appear as a singlet in the upfield region. The amine protons will likely be a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon atoms of the isoxazole ring will have distinct chemical shifts. The presence of the electron-withdrawing chlorine atom at the C4 position will influence the chemical shift of the adjacent carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Predicted Mass Spectrometry Data for this compound.
| Compound | Ionization Mode | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound (Predicted) | EI | 132/134 (due to ³⁵Cl/³⁷Cl isotopes) | - Loss of Cl- Loss of CH₃- Ring fragmentation |
Interpretation:
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation may involve the loss of the chlorine atom, the methyl group, or cleavage of the isoxazole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted FT-IR Absorption Frequencies for this compound and Comparison with Related Compounds.
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound (Predicted) | ~3400-3200 | ~1650-1600 | ~1580-1500 | ~800-600 |
| 3-(4-methoxyphenyl)-5-(2,4-dimethoxyphenyl)isoxazole[1] | - | 1613 | 1594 | - |
| 3-(3-hydroxyphenyl)-5-(phenyl)isoxazole[1] | 3484, 3193 (-OH) | 1605 | - | - |
Interpretation:
The FT-IR spectrum of this compound should exhibit characteristic absorption bands for the N-H stretching of the amine group, C=N and C=C stretching of the isoxazole ring, and the C-Cl stretching frequency.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse width: 30-45°
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 s
-
Pulse program: Proton-decoupled
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
ESI-MS Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3-4 kV
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 200-300 °C
-
-
EI-MS Parameters:
-
Electron energy: 70 eV
-
Source temperature: 200-250 °C
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Visualizations
The following diagrams illustrate the structure of the target molecule and a general workflow for its spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of organic compounds.
Caption: Chemical structure of this compound.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-3-methylisoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Chloro-3-methylisoxazol-5-amine, a key intermediate in pharmaceutical and agrochemical research.[1] We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a discussion of their respective strengths and weaknesses in the context of purity determination.
Introduction
This compound is a substituted isoxazole that serves as a versatile building block in organic synthesis. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the validity of biological screening data. Impurities, which can arise from unreacted starting materials, byproducts of side reactions, or degradation products, can lead to inaccurate biological results and complications in subsequent synthetic steps. Therefore, robust and reliable analytical methods are essential for the quality control of this important intermediate.
Potential Impurities in the Synthesis of this compound
The synthesis of 5-aminoisoxazoles often involves the condensation of a β-ketoester with hydroxylamine, followed by further functionalization.[2][3][4] Based on common synthetic routes for related isoxazole derivatives, potential impurities in a synthesis of this compound may include:
-
Starting Materials: Unreacted β-ketoester precursors or hydroxylamine.
-
Isomeric Byproducts: Formation of regioisomers during the cyclization step.
-
Over-chlorination or Incomplete Chlorination Products: If chlorination is a separate step, di-chlorinated or non-chlorinated isoxazole analogs could be present.
-
Hydrolysis Products: The amine or other functional groups may be susceptible to hydrolysis under certain reaction or work-up conditions.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
A thorough purity assessment should aim to detect and quantify these and any other unexpected impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Best Suited For | Non-volatile and thermally labile compounds. Routine purity analysis and quantification. | Volatile and semi-volatile impurities. Identification of unknown impurities. | Structural elucidation and quantification of major components and impurities. |
| Typical Purity Determination | >95-99% based on peak area percentage. | High specificity for volatile impurities. | Quantitative NMR (qNMR) for absolute purity determination. |
| Analysis Time | 15-30 minutes per sample. | 20-40 minutes per sample. | 5-15 minutes per sample for basic spectra. |
| Sensitivity | ng to µg range. | pg to ng range for targeted analysis. | Generally lower sensitivity than chromatographic methods. |
| Strengths | Robust, versatile, and widely available. Excellent for quantitative analysis of the main component. | High specificity and excellent for identifying volatile unknowns through mass spectral libraries. | Provides detailed structural information, is non-destructive, and can be used for absolute quantification without a specific reference standard for the impurity. |
| Limitations | May not be suitable for very volatile impurities. Co-elution of impurities can be an issue. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes. | Less sensitive for trace impurity detection. Complex mixtures can lead to overlapping signals. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the analysis of 5-amino-3-methylisoxazole, a close structural analog.[2]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A).
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method for the analysis of halogenated aromatic amines and can be adapted for this compound.[5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 270 °C
-
Injection Mode: Splitless (1 minute)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Derivatization with a suitable agent (e.g., trifluoroacetic anhydride) may be necessary to improve the chromatographic properties of the amine, though direct analysis is often possible.
Data Analysis:
-
The total ion chromatogram (TIC) is used to assess the presence of volatile impurities. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) to identify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity assessment (qNMR).
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Sample Preparation for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
Data Acquisition:
-
Acquire standard ¹H and ¹³C NMR spectra.
-
For quantitative analysis (qNMR), a certified internal standard with a known concentration must be added to the sample. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from any analyte signals.
Expected Spectral Features (based on similar structures): [6][7][8]
-
¹H NMR:
-
A singlet for the methyl (CH₃) protons, likely in the range of δ 2.0-2.5 ppm.
-
A broad singlet for the amine (NH₂) protons, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR:
-
A signal for the methyl carbon.
-
Signals for the isoxazole ring carbons. The carbon attached to the chlorine will be significantly affected.
-
Data Analysis:
-
The presence of impurity peaks in the ¹H NMR spectrum can be used for a qualitative assessment of purity.
-
For qNMR, the purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizations
Caption: Experimental workflow for purity assessment.
Caption: Comparison of analytical methods.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted approach. HPLC is a robust and reliable method for routine purity checks and quantification of the main component. GC-MS offers high sensitivity and specificity for the identification of volatile impurities. NMR spectroscopy provides invaluable structural information and is the gold standard for absolute purity determination when used in its quantitative mode. For a comprehensive quality assessment, a combination of these techniques is recommended. The choice of the primary method will depend on the specific context, such as routine quality control, impurity profiling, or structural confirmation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
A Comparative Guide to the Biological Screening of Novel Isoxazole Derivatives in Oncology
For researchers and professionals in drug development, the isoxazole scaffold represents a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. Versatile and reactive starting materials, such as 4-Chloro-3-methylisoxazol-5-amine, serve as crucial building blocks for the synthesis of novel isoxazole-containing compounds.[1][2] This guide provides an objective comparison of the biological performance of recently developed isoxazole derivatives, focusing on their anticancer activities, with supporting experimental data and detailed protocols. Isoxazole derivatives have gained significant attention for their potential as anticancer agents, acting through various mechanisms such as inducing programmed cell death (apoptosis), inhibiting the formation of the cellular skeleton, and blocking key signaling pathways.[3]
Comparative Anticancer Activity
The cytotoxic effects of novel isoxazole derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this assessment. The data below compares the performance of several novel isoxazole compounds with standard chemotherapeutic agents.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Novel Isoxazole Derivatives Against Various Cancer Cell Lines
| Compound ID | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | WISH (Normal Cells) | WI38 (Normal Cells) | Reference Compound |
| Novel Isoxazole 25a | 6.38 | 7.12 | 8.41 | 53.19 | 38.64 | Erlotinib (EGFR-TK Inhibitor) |
| Novel Isoxazole 4b | 9.96 | 8.25 | 7.33 | - | - | |
| Novel Isoxazole 10a | >100 | >100 | >100 | - | - | |
| Novel Isoxazole 10b | 24.31 | 19.84 | 21.57 | - | - | |
| Erlotinib (Standard) | 5.82 | 6.95 | 7.88 | - | - |
Data synthesized from a study on novel isoxazole derivatives targeting EGFR-TK.[4] Lower IC₅₀ values indicate higher potency. A higher IC₅₀ against normal cell lines (WISH, WI38) suggests greater selectivity for cancer cells.
Table 2: Comparative Anticancer Activity of Dihydropyrazole Derivatives Containing an Isoxazole Ring
| Compound ID | PC-3 (Prostate Cancer) IC₅₀ (µg/mL) | L02 (Normal Cells) |
| Dihydropyrazole 39 | 4 ± 1 | Non-toxic |
| Dihydropyrazole 45 | 2 ± 1 | Non-toxic |
| Docetaxel (Standard) | 5 | - |
Data from a study on isoxazole ring-containing chalcone and dihydropyrazole derivatives.[5] These results highlight dihydropyrazole derivatives bearing an isoxazole moiety as having potent activity against prostate cancer, with some compounds exceeding the potency of the standard drug, Docetaxel.[5]
Mechanisms of Action & Signaling Pathways
Many isoxazole derivatives exert their anticancer effects by targeting fundamental cellular processes required for tumor growth and survival. Two of the most significant mechanisms are the inhibition of tubulin polymerization and the induction of apoptosis.
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton involved in cell division (mitosis).[6] Some isoxazole compounds function by binding to tubulin, the protein subunit of microtubules, and disrupting its ability to polymerize.[3] This interference prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[6][7]
Caption: Workflow of tubulin polymerization inhibition by novel compounds.
Induction of the Intrinsic Apoptosis Pathway
Apoptosis is a form of programmed cell death crucial for eliminating cancerous cells.[5][8] The intrinsic pathway is triggered by cellular stress and is heavily regulated by the Bcl-2 family of proteins at the mitochondrial membrane.[9] Pro-apoptotic proteins like Bax and Bak cause the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine proteases), ultimately leading to cell death.[9][10] Certain isoxazole derivatives have been shown to induce apoptosis by increasing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[4]
Caption: The intrinsic apoptosis signaling pathway induced by isoxazoles.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible biological screening of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[7][10] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[7][11] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][11]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the novel isoxazole compounds and a standard drug (e.g., Erlotinib) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.
-
Reagent Preparation: Use a fluorescence-based tubulin polymerization assay kit. Prepare purified, fluorescently labeled tubulin in a suitable buffer on ice to prevent spontaneous polymerization.
-
Compound Addition: In a 96-well plate, add the test isoxazole compound, a positive control (e.g., vincristine), a negative control (e.g., paclitaxel for stabilization), and a vehicle control to the tubulin solution.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Fluorescence Monitoring: Measure the fluorescence intensity over time using a microplate reader. An increase in fluorescence corresponds to microtubule formation.
-
Data Analysis: Plot fluorescence intensity versus time. Inhibitors of polymerization will show a reduced rate and extent of fluorescence increase compared to the vehicle control.
Caption: A generalized workflow for the screening of novel compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Chloro-3-methylisoxazol-5-amine: An Analysis of Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Chloro-3-methylisoxazol-5-amine is a valuable building block in the creation of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two potential synthetic routes to this molecule, focusing on their cost-effectiveness and providing detailed experimental data and protocols to support informed decision-making in a research and development setting.
At a Glance: Synthesis Methods Comparison
Two primary synthetic strategies for producing this compound are presented here for comparison:
-
Route 1: Direct Chlorination of 3-amino-5-methylisoxazole. This approach involves the direct introduction of a chlorine atom onto the isoxazole ring of a commercially available starting material.
-
Route 2: Cyclization of Ethyl 4-chloroacetoacetate. This method builds the isoxazole ring from acyclic precursors, incorporating the chloro- and methyl-substituents from the outset.
The following sections will delve into the specifics of each route, including detailed experimental protocols, cost analysis of reagents, and a discussion of the potential advantages and disadvantages of each approach.
Data Presentation: A Head-to-Head Look at Cost and Yield
To facilitate a clear comparison of the two synthetic routes, the following table summarizes the key quantitative data associated with each method. Please note that prices are estimates based on commercially available information and may vary depending on the supplier, purity, and quantity purchased.
| Metric | Route 1: Direct Chlorination | Route 2: Cyclization |
| Starting Material | 3-amino-5-methylisoxazole | Ethyl 4-chloroacetoacetate |
| Key Reagents | N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂) | Hydroxylamine hydrochloride, Sodium acetate |
| Estimated Starting Material Cost (per mole) | ~$150 - $320 | ~$450 - $1000 |
| Estimated Key Reagent Cost (per mole of product) | NCS: ~$10 -
| ~$10 - $25 |
| Reported/Anticipated Yield | Moderate to High | Good to High |
| Process Complexity | Potentially simpler, one-step transformation | Multi-step process involving ring formation |
| Safety Considerations | Use of corrosive and toxic chlorinating agents | Handling of hydroxylamine (potential explosive) |
Experimental Protocols
Route 1: Direct Chlorination of 3-amino-5-methylisoxazole
This method focuses on the electrophilic chlorination of the pre-formed 3-amino-5-methylisoxazole ring. Two common chlorinating agents for such transformations are N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).
Conceptual Experimental Protocol (using N-Chlorosuccinimide):
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-methylisoxazole (1 equivalent) in a suitable solvent such as acetic acid.
-
Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (1.2 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 55°C and maintain for approximately 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: The yield for this specific reaction is anticipated to be in the range of 15-32% based on similar chlorination procedures.[1]
Conceptual Experimental Protocol (using Sulfuryl Chloride):
-
Inert Atmosphere: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-amino-5-methylisoxazole (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Slow Addition: Add sulfuryl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Route 2: Synthesis from Ethyl 4-chloroacetoacetate
This approach involves the construction of the isoxazole ring from acyclic precursors. The reaction of a β-ketoester with hydroxylamine is a classic method for isoxazole synthesis.
Conceptual Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine ethyl 4-chloroacetoacetate (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and a base such as sodium acetate (1 equivalent) in a suitable solvent like ethanol or a water/ethanol mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Isolation: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
To better illustrate the proposed synthetic pathways, the following diagrams have been generated.
Caption: Synthetic pathway for Route 1: Direct Chlorination.
Caption: Synthetic pathway for Route 2: Cyclization Reaction.
Concluding Remarks
The choice between these two synthetic routes for this compound will likely depend on a variety of factors specific to the research or production environment.
Route 1 (Direct Chlorination) offers the potential for a more straightforward, single-step transformation from a commercially available starting material. However, the cost of 3-amino-5-methylisoxazole can be significant, and the yields of the chlorination reaction may be modest. Careful optimization of the reaction conditions would be necessary to maximize efficiency. The use of hazardous chlorinating agents also necessitates stringent safety protocols.
Route 2 (Cyclization) begins with a more expensive starting material, ethyl 4-chloroacetoacetate, but the subsequent reagents are relatively inexpensive. This route may offer a higher overall yield and could be more amenable to large-scale synthesis. The primary safety concern is the handling of hydroxylamine and its derivatives.
Ultimately, a thorough cost-benefit analysis, including the price of all reagents, solvents, purification materials, and labor, should be conducted based on the specific needs and capabilities of the laboratory or production facility. The experimental protocols provided here serve as a foundation for further investigation and optimization of the synthesis of this important chemical intermediate.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-3-methylisoxazol-5-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-3-methylisoxazol-5-amine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] While specific hazard data is limited, related compounds exhibit a range of health effects, including skin and eye irritation.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile rubber) | To prevent skin contact.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To avoid inhalation of dust or vapors.[3][5] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal facility. Do not discharge this chemical into sewers or the environment.[3]
-
Waste Collection:
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[4]
-
The storage area should be cool and dry.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) if available.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
-
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2][3]
-
Containment: Prevent further spread of the spill. For solid materials, sweep up carefully to avoid creating dust.[2][4]
-
Collection: Collect the spilled material and any contaminated absorbent materials (e.g., vermiculite, sand) into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted safely and in compliance with regulatory standards, thereby protecting laboratory personnel and the environment.
References
Essential Safety and Logistical Information for Handling 4-Chloro-3-methylisoxazol-5-amine
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-Chloro-3-methylisoxazol-5-amine (CAS No. 166964-09-6). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Chemical impermeable gloves. Must be inspected prior to use.[1] |
| Protective Clothing | Long-sleeved clothing.[2] Fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Respirator | A full-face respirator is required if exposure limits are exceeded or irritation is experienced.[1] For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[2] In well-ventilated laboratory settings, it may not be required under normal use.[2] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Store apart from foodstuff containers.[1]
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3]
-
The waste is classified as hazardous.[2]
Contaminated Packaging:
-
Dispose of the container to a hazardous or special waste collection point.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
